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  • Product: 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol
  • CAS: 954274-37-4

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: Structure, Synthesis, and Applications in CNS Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I often encounter molecules that serve as critical linchpins in the synthesis of complex neurotherapeutics. One such highly versatile pharmacophore is 1-[2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I often encounter molecules that serve as critical linchpins in the synthesis of complex neurotherapeutics. One such highly versatile pharmacophore is 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS: 954274-37-4)[1]. This compound is an ortho-amino-arylpiperidine derivative that has gained significant traction as a building block for Central Nervous System (CNS) agents, most notably in the development of selective N-Methyl-D-aspartate (NMDA) receptor antagonists targeting the NR2B subunit[2].

This whitepaper provides an in-depth analysis of its chemical architecture, details a self-validating synthetic methodology, and explores its pharmacological utility.

Chemical Structure & Physicochemical Profiling

The structural elegance of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol lies in its multi-functional handles, which allow for divergent synthetic pathways. The molecule consists of a central phenyl ring substituted with a primary amine, a trifluoromethyl (-CF₃) group, and a 4-hydroxypiperidin-1-yl moiety[3].

Every functional group in this scaffold serves a specific, causal purpose in drug design:

  • Trifluoromethyl Group (-CF₃): Strongly electron-withdrawing and highly lipophilic. It increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the para position, while simultaneously enhancing Blood-Brain Barrier (BBB) penetration[2].

  • 4-Piperidinol Moiety: Introduces a flexible saturated ring with a terminal hydroxyl (-OH) group. This acts as a critical hydrogen bond donor/acceptor, allowing the molecule to anchor into polar pockets of target receptors.

  • Ortho-Amino Group (-NH₂): Provides a highly reactive nucleophilic handle. Its proximity to the piperidine nitrogen makes it an ideal precursor for forming fused heterocyclic systems (e.g., benzimidazoles or ureas) via cyclization.

Table 1: Quantitative Physicochemical Properties

The following parameters highlight the compound's alignment with Lipinski’s Rule of Five, making it an ideal starting material for oral CNS drugs.

PropertyValueCausality / Drug Design Significance
Chemical Name 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinolCore IUPAC identification[3].
CAS Number 954274-37-4Standard registry identifier[1].
Molecular Formula C₁₂H₁₅F₃N₂ODefines stoichiometry and mass[1].
Molecular Weight 260.26 g/mol Low molecular weight allows downstream functionalization without exceeding the 500 Da limit for oral bioavailability[3].
Topological Polar Surface Area ~49.4 ŲFalls well below the 90 Ų threshold required for optimal Blood-Brain Barrier (BBB) permeation.
H-Bond Donors 2 (-NH₂, -OH)Facilitates strong interactions with receptor binding sites (e.g., allosteric pockets)[2].
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and balances the lipophilicity of the -CF₃ group.
Rotatable Bonds 1High structural rigidity lowers the entropic penalty upon receptor binding, increasing affinity[1].

Mechanistic Synthesis & Self-Validating Protocols

To synthesize this compound with high purity, we employ a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic hydrogenation.

Synthesis_Workflow A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene C Intermediate: 1-[2-Nitro-4-(trifluoromethyl) phenyl]-4-piperidinol A->C SNAr Reaction (K2CO3, DMF) B Piperidin-4-ol (Nucleophile) B->C E Target Compound: 1-[2-Amino-4-(trifluoromethyl) phenyl]-4-piperidinol C->E Catalytic Hydrogenation D H2, Pd/C (Reducing Agent) D->E

Fig 1: Two-step synthesis workflow of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Coupling of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with piperidin-4-ol. Causality: We select the fluoro-arene rather than the chloro-arene because fluoride is a superior leaving group in S_NAr reactions. The high electronegativity of fluorine stabilizes the transition state during the initial nucleophilic attack (the rate-determining step). We use Potassium Carbonate (K₂CO₃) as the base; it is strong enough to deprotonate the piperidine nitrogen (pKₐ ~10) but not the hydroxyl group (pKₐ ~16), ensuring strict chemoselectivity (N-alkylation over O-alkylation).

Protocol:

  • Charge a dry reactor with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and piperidin-4-ol (1.1 eq).

  • Suspend the reactants in anhydrous N,N-Dimethylformamide (DMF) to 0.5 M. Causality: DMF's high dielectric constant stabilizes the charged Meisenheimer complex intermediate.

  • Add K₂CO₃ (2.0 eq) and heat to 80°C for 5 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1) and UV visualization. The reaction is deemed complete when the highly UV-active fluorobenzene spot completely disappears.

  • Quench with ice water to precipitate the nitro-intermediate. Filter, wash with water, and dry under vacuum.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to a primary amine. Causality: Catalytic hydrogenation (H₂ over Pd/C) is selected over chemical reduction (e.g., Fe/HCl) to avoid the generation of heavy metal waste and to prevent potential acidic cleavage of the C-F bonds. The -CF₃ group remains highly stable under standard Pd/C hydrogenation conditions.

Protocol:

  • Dissolve the nitro-intermediate in absolute ethanol (0.2 M).

  • Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight). Causality: The high surface area of the carbon support maximizes H₂ activation.

  • Purge the vessel with N₂ (3x), then introduce H₂ gas via balloon (1 atm). Stir at room temperature for 12 hours.

  • Self-Validation Check: Analyze the reaction mixture via FTIR spectroscopy. The system validates itself when the strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ vanish, replaced by distinct N-H stretches at ~3300-3400 cm⁻¹.

  • Filter the mixture through a Celite pad. Causality: Celite traps fine, pyrophoric Pd particles, preventing heavy metal contamination of the final API building block.

  • Concentrate the filtrate under reduced pressure to yield the pure target compound.

Pharmacological Applications: Targeting the NR2B Receptor

The primary industrial application of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is its use as a precursor in the synthesis of selective NR2B antagonists[2].

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity. However, overactivation of NMDA receptors—specifically those containing the NR2B subunit—leads to massive calcium (Ca²⁺) influx, triggering glutamatergic excitotoxicity. This excitotoxicity is a core pathological driver in major depressive disorder (MDD), Alzheimer's disease, and neuropathic pain[2].

By utilizing our target compound, medicinal chemists can synthesize negative allosteric modulators that bind selectively to the amino-terminal domain of the NR2B subunit.

NR2B_Signaling Ligand Target-Derived NR2B Antagonist Receptor NMDA Receptor (NR2B Subunit) Ligand->Receptor Allosteric Modulation IonChannel Ca2+ Ion Influx Receptor->IonChannel Blocks Channel Pathology Glutamatergic Excitotoxicity IonChannel->Pathology Prevents Outcome Neuroprotection & Antidepressant Efficacy Pathology->Outcome Shifts pathway to

Fig 2: Mechanism of action for NR2B antagonists derived from the target scaffold.

Unlike non-selective pore blockers (e.g., ketamine) which cause severe dissociative side effects, compounds derived from 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol modulate the receptor allosterically. The piperidinol hydroxyl group forms critical hydrogen bonds with the receptor, while the trifluoromethyl-phenyl core occupies a hydrophobic pocket, ensuring high target selectivity and a favorable safety profile[2].

Conclusion

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is far more than a simple chemical registry entry; it is a rationally designed pharmacophore. Its synthesis relies on predictable, self-validating S_NAr and hydrogenation protocols that ensure high-fidelity yields. By understanding the causality behind its structural features—namely the lipophilic -CF₃ group and the versatile piperidinol ring—researchers can effectively leverage this compound to develop next-generation neurotherapeutics targeting the NR2B pathway.

References

  • Selective NR2B Antagonists (WO2017066368A1). Google Patents. Available at:[2]

Sources

Exploratory

Physicochemical Properties of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: An In-Depth Technical Guide

Executive Summary In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS 954274-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS 954274-37-4) is a highly functionalized building block that exemplifies the delicate balance between lipophilicity, aqueous solubility, and metabolic stability[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic contributions of its core structural motifs and provide field-proven, self-validating protocols for characterizing its physicochemical profile.

Structural & Physicochemical Profiling

The integration of a trifluoromethyl group, an aniline core, and a substituted piperidine creates a unique physicochemical landscape. The quantitative data below summarizes the foundational metrics of this compound.

ParameterValueCausality / Significance in Drug Design
Chemical Name 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinolDefines the specific regioisomer where the piperidine is ortho to the amino group[1].
CAS Registry Number 954274-37-4Unique identifier for sourcing and database cross-referencing[1].
Molecular Formula C12H15F3N2OEstablishes the exact mass required for high-resolution LC-MS tracking.
Molecular Weight 260.26 g/mol Well below the Lipinski threshold (<500 Da), highly favorable for oral bioavailability.
Topological Polar Surface Area ~49.5 ŲOptimal for membrane permeability; values <90 Ų are typically required for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (-NH2, -OH)Provides specific vectors for target engagement (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 5Enhances aqueous solubility and interaction networks within protein binding pockets.

Mechanistic Insights into Physicochemical Properties

To effectively deploy this compound in a medicinal chemistry campaign, one must understand the causality behind its properties. The molecule is not merely a sum of its atoms; it is a dynamic system governed by electronic and steric interplay.

The Trifluoromethyl (-CF3) Effect

The -CF3 group is strongly electron-withdrawing and highly lipophilic. Its incorporation significantly alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2]. By pulling electron density away from the aromatic ring, the -CF3 group decreases the basicity of the adjacent aniline nitrogen through inductive effects[2]. This prevents excessive protonation at physiological pH (7.4), thereby enhancing membrane permeability. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidation at the para position, drastically improving the compound's metabolic half-life.

The 2-Aminoaniline Core

The primary amine at the 2-position introduces complex electronic and conformational dynamics. It acts as a potent hydrogen bond donor. Because it is positioned ortho to the bulky piperidine ring, it can participate in intramolecular hydrogen bonding with the piperidine nitrogen. This intramolecular interaction can transiently "mask" the polarity of the molecule, increasing its apparent lipophilicity (LogD) and facilitating passive diffusion across lipid bilayers.

The 4-Piperidinol Moiety

While the -CF3 group drives lipophilicity, the 4-piperidinol moiety counterbalances it by improving aqueous solubility. The hydroxyl (-OH) group serves as both a hydrogen bond donor and acceptor. The piperidine ring itself provides structural rigidity, which reduces the entropic penalty upon binding to a biological target, a critical factor in optimizing binding affinity.

SPR Core 1-[2-Amino-4-(CF3)phenyl] -4-piperidinol CF3 -CF3 Group (Lipophilicity/Stability) Core->CF3 NH2 2-Amino Group (H-Bonding/Electronic) Core->NH2 OH 4-Hydroxyl (Solubility/Targeting) Core->OH Piperidine Piperidine Ring (Basic Center/Rigidity) Core->Piperidine

Caption: Structure-Property Relationship (SPR) logic tree for the target compound.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating systems. The following protocols detail the methodologies for evaluating the lipophilicity and acid-base chemistry of the compound.

Workflow Start Compound Synthesis CAS 954274-37-4 LCMS LC-MS Purity Check (>95%) Start->LCMS LogD Shake-Flask Method (Octanol/Water) LCMS->LogD pKa Potentiometric Titration LCMS->pKa Solubility Kinetic Solubility (Nephelometry) LCMS->Solubility Data Physicochemical Profile Generation LogD->Data pKa->Data Solubility->Data

Caption: Experimental workflow for physicochemical profiling of the target compound.

Protocol 1: Determination of LogP/LogD via Shake-Flask LC-MS Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP) and distribution coefficient (LogD)[3].

Causality Check: Pre-saturation of the n-octanol and aqueous phases is critical. Failure to mutually saturate the solvents prior to the experiment leads to volume shifts during equilibration, which artificially skews the concentration ratio and invalidates the calculation[3].

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic system using high-purity n-octanol and a phosphate buffer (pH 7.4). Vigorously mix the two phases for 24 hours to ensure mutual saturation, then allow them to completely separate[3].

  • Sample Addition: Dissolve exactly 1.0 mg of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in 1.0 mL of the pre-saturated n-octanol phase.

  • Equilibration: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol solution in a sealed glass vial. Agitate the mixture on an orbital shaker at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary[3].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Self-Validation System: Run a reference standard (e.g., metoprolol, known LogD ~1.8) alongside the analyte. If the reference standard deviates by more than ±0.15 log units from literature values, the phase separation or LC-MS calibration is compromised and must be repeated[3].

Protocol 2: pKa Determination via Potentiometric Titration

Potentiometric titration is a precise and robust method for determining the acid dissociation constant (pKa) of ionizable moieties[4].

Causality Check: Nitrogen purging is strictly employed to remove dissolved CO₂. Atmospheric CO₂ forms carbonic acid in aqueous solutions, which introduces a competing equilibrium and distorts the potentiometric titration curve, particularly in the basic region[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the compound in a 50 mL mixture of water and methanol (to ensure complete solubility of the lipophilic -CF3 core).

  • System Setup: Place the solution in a thermostatted vessel (25°C) equipped with a magnetic stirrer. Immerse a calibrated pH electrode into the solution[4]. Purge the system with inert nitrogen gas for 10 minutes prior to titration.

  • Titration Execution: Titrate the solution using a standardized 0.1 M HCl solution. Add the titrant in precise 0.05 mL increments.

  • Data Acquisition: Allow the pH reading to stabilize (drift < 0.01 pH units/minute) after each addition before recording the value[4].

  • Data Analysis: Plot the pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the inflection point of the curve)[4].

  • Self-Validation System: Perform a blank titration (solvent only) to account for background ionization. Calibrate the pH electrode with NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) immediately before the run[4].

References
  • 954274-37-4, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol - Echemi. 1

  • Fluorine in pharmaceuticals: looking beyond intuition - PubMed. 2

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. 3

  • Flurithromycin: A Comprehensive Technical Guide to its Chemical Structure and Properties - Benchchem. 4

Sources

Foundational

A Methodological Guide to Characterizing the Pharmacokinetic Profile of Novel Aryl-Piperidinol Compounds

A Whitepaper by a Senior Application Scientist Preamble: An exhaustive search of the public scientific literature and chemical databases did not yield specific pharmacokinetic data for the compound 1-[2-Amino-4-(trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper by a Senior Application Scientist

Preamble: An exhaustive search of the public scientific literature and chemical databases did not yield specific pharmacokinetic data for the compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This is not uncommon for novel chemical entities or research intermediates. Therefore, this technical guide has been designed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for the complete pharmacokinetic characterization of such a molecule. Using 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol as a representative example of a novel aryl-piperidinol compound, this document outlines the logical progression of in vitro and in vivo studies required to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The principles and protocols described herein are grounded in established bioanalytical and pharmacological practices.

Introduction: The Imperative of Pharmacokinetic Profiling in Drug Discovery

The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. The PK profile, which describes the time course of a drug's concentration in the body, is a key determinant of its efficacy and safety. For a novel compound such as 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, which incorporates several chemical moieties of pharmacological interest—an aniline, a trifluoromethyl group, and a piperidinol core—a systematic evaluation of its ADME properties is paramount. The trifluoromethyl group, for instance, is often introduced to enhance metabolic stability and lipophilicity, but its impact on the overall PK profile must be empirically determined.[1][2] This guide will delineate a strategic and experimentally robust approach to this characterization.

Foundational Steps: Physicochemical Characterization and Bioanalytical Method Development

Prior to initiating ADME studies, two foundational elements must be established: a comprehensive physicochemical profile and a validated bioanalytical method.

2.1 Physicochemical Properties: Key parameters such as aqueous solubility, pKa, and lipophilicity (LogP/LogD) must be determined. These intrinsic properties govern the compound's behavior in biological systems and are predictive of its absorption and distribution characteristics.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., shake-flask, potentiometric titration)Determines the maximum concentration achievable in solution, impacting dissolution and absorption.
pKa Potentiometric titration, UV-spectroscopy, or capillary electrophoresisIdentifies the ionization state at physiological pH, which influences solubility, permeability, and target binding.
Lipophilicity (LogP/LogD) Shake-flask method (octanol-water partition), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Predicts the compound's ability to cross biological membranes and its potential for plasma protein binding.

2.2 Bioanalytical Method Development and Validation: A robust and sensitive bioanalytical method is the cornerstone of all pharmacokinetic studies. For a small molecule like our hypothetical compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity.[3]

Protocol: LC-MS/MS Method Development for Quantification in Plasma

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Sample Preparation: To remove plasma proteins, protein precipitation with a solvent like acetonitrile or methanol is a common first step.[3] Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples and improved sensitivity.

  • Chromatographic Separation: An RP-HPLC column (e.g., C18) is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve a sharp peak shape and separation from matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for the analyte and an internal standard are determined through infusion and optimization experiments.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro ADME Profiling: Early Insights into a Compound's Fate

In vitro assays provide crucial early data on a compound's likely behavior in vivo, allowing for early-stage candidate selection and risk assessment.

3.1 Absorption: The potential for oral absorption is initially assessed using cell-based permeability assays.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

3.2 Distribution: Key in vitro assays for distribution focus on plasma protein binding and blood partitioning.

  • Plasma Protein Binding (PPB): Rapid equilibrium dialysis is a widely used method. The compound is dialyzed against a protein-free buffer, and the concentrations in the plasma and buffer compartments at equilibrium are used to calculate the fraction unbound (fu). High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

  • Blood-to-Plasma Ratio: This is determined by incubating the compound in whole blood and measuring its concentration in both whole blood and the plasma fraction after centrifugation. This ratio is important for interpreting toxicology data and understanding the overall distribution in the body.

3.3 Metabolism: Metabolic stability and the identification of metabolizing enzymes are critical for predicting a compound's half-life and potential for drug-drug interactions.

  • Metabolic Stability in Liver Microsomes: Human and animal liver microsomes are incubated with the test compound, and the disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). Piperidine-containing compounds can undergo various metabolic reactions, and this assay provides the first indication of their metabolic fate.[4]

  • Cytochrome P450 (CYP) Reaction Phenotyping: A panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is used to identify which isoforms are responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.[5]

  • CYP Inhibition Assay: The potential of the compound to inhibit major CYP isoforms is assessed using fluorescent probe substrates. Significant inhibition can lead to clinically relevant drug-drug interactions.

cluster_0 In Vitro Metabolism Workflow Compound Compound Incubation Incubation Compound->Incubation CYP_Phenotyping CYP Phenotyping Compound->CYP_Phenotyping CYP_Inhibition CYP Inhibition Compound->CYP_Inhibition Microsomes Microsomes Microsomes->Incubation LC-MS/MS LC-MS/MS Incubation->LC-MS/MS Half-life Half-life LC-MS/MS->Half-life DDI_Risk DDI Risk Assessment CYP_Phenotyping->DDI_Risk CYP_Inhibition->DDI_Risk

Caption: Workflow for in vitro metabolic profiling.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.

4.1 Study Design: A typical study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Intravenous Administration: This route provides direct entry into the systemic circulation and allows for the determination of key parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral Administration: This route is used to assess oral absorption and bioavailability (F).

4.2 Sample Collection and Analysis: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation and analyzed using the validated LC-MS/MS method.

4.3 Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following key parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
Terminal half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute oral bioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

Excretion and Metabolite Identification Studies

Understanding the routes of elimination and the metabolic fate of a compound is essential for a complete PK profile.

5.1 Excretion Balance Study: A radiolabeled version of the compound (e.g., with ¹⁴C) is administered to animals, and urine, feces, and expired air are collected over several days. This study determines the primary routes and rate of excretion and ensures that all administered radioactivity is recovered.

5.2 Metabolite Identification: Urine, feces, and plasma samples from in vivo studies are analyzed using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. The accurate mass measurements provided by these instruments allow for the elucidation of the elemental composition of potential metabolites. For compounds containing a trifluoromethylphenyl moiety, potential metabolic pathways could involve hydroxylation of the aromatic ring or N-dealkylation of the piperidine ring.[4][5]

cluster_1 In Vivo Pharmacokinetics Workflow Dosing IV and PO Dosing (e.g., Rat) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Plasma_Analysis->PK_Analysis PK_Parameters Calculate Cmax, AUC, t½, CL, Vd, F% PK_Analysis->PK_Parameters Excretion_Study Excretion Balance (¹⁴C-labeled compound) Metabolite_ID Metabolite Identification (HRMS) Excretion_Study->Metabolite_ID

Caption: Overview of an in vivo pharmacokinetic study.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive pharmacokinetic profiling of a novel aryl-piperidinol compound like 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. The data generated from these studies are indispensable for making informed decisions in the drug development process, from lead optimization to candidate selection for further preclinical and clinical evaluation. A thorough understanding of a compound's ADME properties is not merely a regulatory requirement but a fundamental scientific necessity for the development of safe and effective medicines.

References

  • D'Arienzo, C. J., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel).
  • Gatchie, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience.
  • Ananthan, S., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters.
  • Haider, S., et al. (2021). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. Research Square.
  • Fideles, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling.
  • Gillaizeau, I., et al. (2012). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules.
  • Lama, G., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
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  • Haider, S., et al. (2022). Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. Medicinal Chemistry Research.
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Exploratory

The Toxicological and Safety Profile of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: A Technical Whitepaper

Executive Summary As drug development pipelines increasingly incorporate fluorinated motifs to enhance metabolic stability and target affinity, understanding the safety profile of complex chemical intermediates becomes p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly incorporate fluorinated motifs to enhance metabolic stability and target affinity, understanding the safety profile of complex chemical intermediates becomes paramount. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (Molecular Formula: C12H15F3N2O, MW: 260.26 g/mol ) is a highly specialized bifunctional scaffold frequently utilized in the synthesis of targeted therapeutics, including metalloprotease inhibitors 1[1]. Because empirical Safety Data Sheet (SDS) literature for this exact proprietary molecule is limited, this whitepaper deconstructs the compound into its core structural motifs—the trifluoromethyl aniline and the 4-piperidinol ring—to extrapolate a rigorous, scientifically grounded safety and handling framework.

Structural Deconstruction & Toxicological Mechanisms

The Trifluoromethyl Aniline Motif: Hepatotoxicity & Bioactivation

Aniline derivatives, particularly those with halogen substitutions, are heavily scrutinized in drug development due to their propensity to induce idiosyncratic hepatotoxicity 2[2]. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the para position relative to the piperidinol ring significantly alters the electron density of the aromatic system.

In human liver microsomes, fluorinated anilines undergo bioactivation catalyzed by Cytochrome P450 (CYP450) enzymes 2[2]. The primary toxicological concern is the formation of a reactive quinoneimine intermediate. The electrostatic potential of the fluorinated ring drives an ipso-substitution mechanism where cellular nucleophiles, such as glutathione (GSH), attack the ring 2[2]. If cellular GSH is depleted, these electrophilic quinoneimines covalently bind to hepatic macromolecules, leading to cellular necrosis.

The 4-Piperidinol Motif: Corrosivity & Irritation

The 4-piperidinol moiety introduces significant basicity and hydrophilicity to the molecule. Piperidinol derivatives are universally classified as severe skin and eye irritants, capable of causing irreversible tissue damage upon direct contact 3[3]. The amine nature of the piperidine ring facilitates rapid penetration through lipid bilayers, exacerbating its corrosive effects on mucous membranes and the upper respiratory tract 4[4].

Extrapolated Safety Data Sheet (SDS) Parameters

Based on the synergistic hazards of its constituent functional groups, the following physicochemical and safety parameters must be adopted during laboratory handling.

Table 1: Physicochemical Properties
ParameterValue / DescriptionSource Rationale
Molecular Formula C12H15F3N2OStructural derivation1[1]
Molecular Weight 260.26 g/mol Structural derivation 1[1]
Appearance Light yellow to beige powderAnalogous to fluorinated anilines 5[5]
Solubility Immiscible in water; Soluble in DMSODriven by lipophilic -CF₃ group 5[5]
Table 2: GHS Classifications & Handling Requirements
Hazard ClassCategoryHazard StatementPreventive Measures
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedDo not eat/drink in workspace 4[4]
Skin Corrosion Category 1BH314: Causes severe skin burnsWear chemical-resistant gloves 3[3]
Eye Damage Category 1H318: Causes serious eye damageUse face shield and safety goggles5[5]
STOT (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively in a fume hood 4[4]

Experimental Workflow: In Vitro Bioactivation & Toxicity Screening

To empirically validate the hepatotoxic potential of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, researchers must employ a self-validating in vitro microsomal trapping assay. This protocol ensures that any observed toxicity is causally linked to CYP450 metabolism rather than baseline cytotoxicity.

Step 1: Preparation of the Incubation Matrix

  • Action: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: HLMs contain the full complement of phase I metabolic enzymes required to simulate hepatic first-pass metabolism. The physiological pH ensures optimal enzymatic folding and activity.

Step 2: Introduction of the Trapping Agent

  • Action: Add Glutathione (GSH) to a final concentration of 5 mM.

  • Causality: Reactive quinoneimines are highly transient and difficult to detect directly. GSH acts as a soft nucleophile, trapping these electrophiles into stable, detectable adducts via ipso-addition, thereby validating the presence of the toxic intermediate 2[2].

Step 3: Reaction Initiation and Kinetic Profiling

  • Action: Spike the test compound to 10 µM. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidation cannot occur. Running a parallel negative control (minus NADPH) creates a self-validating system; any adducts formed only in the positive arm are definitively CYP450-derived.

Step 4: Quenching and LC-MS/MS Analysis

  • Action: At 0, 15, 30, and 60 minutes, quench 100 µL aliquots with 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Causality: Acetonitrile immediately denatures the enzymes, freezing the kinetic state of the reaction. High-resolution mass spectrometry will identify the parent mass shift (+307 Da for GSH conjugation), definitively confirming the bioactivation pathway.

Pathway Visualization

The following diagram maps the logical flow of the compound's bioactivation and the subsequent toxicological outcomes.

G Parent 1-[2-Amino-4-(trifluoromethyl)phenyl] -4-piperidinol CYP450 CYP450 Oxidation (Hepatic Microsomes) Parent->CYP450 Phase I Metabolism Quinoneimine Reactive Quinoneimine Intermediate CYP450->Quinoneimine Bioactivation GSH Glutathione (GSH) Trapping Quinoneimine->GSH Detoxification Pathway Toxicity Cellular Macromolecule Binding (Hepatotoxicity) Quinoneimine->Toxicity Unscavenged Electrophile Adduct Stable GSH Adduct (LC-MS/MS Detection) GSH->Adduct ipso-Addition

Fig 1: Proposed CYP450-mediated bioactivation pathway of the trifluoromethyl aniline moiety.

References

  • Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

Sources

Foundational

Analytical Characterization of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary In modern drug development and pharmaceutical analysis, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-[2-Amino-4-(trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and pharmaceutical analysis, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a highly functionalized intermediate featuring a trifluoromethylphenyl moiety and a piperidinol ring. These functional groups are highly valued in medicinal chemistry for modulating lipophilicity, metabolic stability, and target binding affinity.

This technical whitepaper provides an in-depth framework for the theoretical calculation and analytical verification of the compound's molecular weight and exact mass. By leveraging High-Resolution Mass Spectrometry (HRMS) [3], analytical scientists can confidently differentiate this molecule from isobaric interferences, ensuring uncompromised structural integrity during synthesis and formulation.

Structural Deconstruction and Theoretical Calculations

To design an effective analytical workflow, one must first understand the fundamental difference between Molecular Weight (MW) and Exact (Monoisotopic) Mass .

  • Molecular Weight (260.26 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011 Da due to the ~1.1% presence of 13 C). This value is used for macroscopic laboratory preparations (e.g., molarity calculations).

  • Exact Mass (260.1136 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da, 19 F = 18.998403 Da). In mass spectrometry, molecules are detected as individual isotopic species; therefore, the exact mass is the critical target value for structural confirmation [1, 2].

The presence of three fluorine atoms ( 19 F) introduces a specific "mass defect." Because the exact mass of 19 F (18.9984 Da) is slightly less than its nominal mass (19 Da), the compound's exact mass (260.1136 Da) sits lower than a purely hydrocarbon-based molecule of the same nominal mass (260 Da).

Quantitative Properties Summary
PropertyValueCausality / Significance
Chemical Formula C 12​ H 15​ F 3​ N 2​ ODefines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 5).
Molecular Weight 260.26 g/mol Used for stoichiometric calculations and solution preparation [1].
Exact (Monoisotopic) Mass 260.1136 DaThe theoretical target for HRMS identification [2].
Theoretical[M+H] + m/z 261.1209The expected mass-to-charge ratio in positive electrospray ionization (ESI+), accounting for the addition of a proton ( 1 H + = 1.0073 Da).
LogP (Predicted) LipophilicThe CF 3​ group drives lipophilicity, requiring organic-rich mobile phases for chromatographic elution.

Methodological Framework: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the exact mass of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. Standard quadrupole systems lack the resolving power to confirm elemental compositions. An Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer is required to achieve mass accuracy within <3 parts per million (ppm) [3].

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve the compound in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The basic piperidine nitrogen readily accepts a proton. Formic acid pre-ionizes the molecule in solution, drastically enhancing the ionization efficiency and signal-to-noise ratio during ESI.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: The C18 stationary phase effectively retains the lipophilic trifluoromethylphenyl group. The acidic mobile phase neutralizes residual silanols on the column silica, preventing peak tailing of the basic amine, ensuring a sharp, Gaussian peak for MS detection.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The high desolvation temperature rapidly evaporates the LC eluent. As the droplets shrink, the increased charge density forces the ejection of gas-phase [M+H] + ions (m/z 261.1209) into the mass analyzer.

Step 4: High-Resolution Mass Detection

  • Action: Acquire data using an Orbitrap mass analyzer set to a resolving power of at least 60,000 (at m/z 200).

  • Causality: A resolution of >60,000 ensures that the target peak is completely baseline-separated from any background matrix ions or isobaric contaminants, allowing the software to calculate the exact mass with sub-ppm accuracy [3].

Data Interpretation and Structural Validation

A successful HRMS experiment is self-validating if the data meets two criteria:

  • Mass Defect Accuracy: The observed m/z must fall within ±3 ppm of the theoretical m/z (261.1209). For example, a detected mass of 261.1212 yields an error of ~1.1 ppm, unambiguously confirming the C 12​ H 15​ F 3​ N 2​ O formula.

  • Isotopic Pattern: The naturally occurring 13 C isotopes will generate an [M+H+1] + peak at m/z 262.1243. Because the molecule contains 12 carbon atoms, the relative abundance of this A+1 peak should be approximately 13% of the monoisotopic peak.

MS/MS Fragmentation (Tandem MS): To further validate the structure, Higher-energy Collisional Dissociation (HCD) can be applied.

  • Neutral Loss of Water: The 4-piperidinol moiety will readily lose H 2​ O (-18.0106 Da), yielding a prominent fragment at m/z 243.1103.

  • Cleavage of the C-N Bond: Fragmentation between the piperidine ring and the phenyl ring will yield characteristic fragments that confirm the placement of the trifluoromethyl and amino groups on the aromatic core.

Workflow Visualization

The following diagram illustrates the logical flow of the LC-HRMS analytical pipeline used to determine the exact mass of the target compound.

HRMS_Workflow N1 1. Sample Preparation Solubilization in MeOH/H2O (0.1% FA) N2 2. UHPLC Separation C18 Column, Gradient Elution N1->N2 2 µL Injection N3 3. Electrospray Ionization (ESI+) Protonation to [M+H]+ N2->N3 Elution & Desolvation N4 4. High-Resolution MS Orbitrap Detection (R > 60,000) N3->N4 Ion Transfer N5 5. Data Processing Exact Mass: 260.1136 Da N4->N5 Spectra Acquisition

Fig 1: LC-HRMS workflow for exact mass determination of the target compound.

Conclusion

The determination of the exact mass (260.1136 Da) of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a critical quality control step in pharmaceutical synthesis. By utilizing UHPLC coupled with High-Resolution Mass Spectrometry, researchers can exploit the specific mass defect of the trifluoromethyl group and the ionization efficiency of the piperidine ring to achieve unambiguous structural confirmation. This rigorous analytical approach ensures the highest standards of scientific integrity and regulatory compliance in drug development.

References

  • MDPI. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." Molecules, 2023. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Abstract This document details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[2-Amino-4-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This compound, a key intermediate in pharmaceutical synthesis, possesses structural features—a basic amino group and a hydrophobic trifluoromethylphenyl moiety—that necessitate careful control of chromatographic parameters. The optimized method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated exceptional linearity, accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development environments.

Introduction

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a critical building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration must be rigorously controlled to ensure the safety and efficacy of the final drug product. The molecule's structure incorporates a primary aromatic amine and a piperidinol ring, both of which are basic, alongside a hydrophobic trifluoromethylphenyl group. This combination of properties presents a challenge for chromatographic analysis, particularly regarding peak tailing and retention control.

The objective of this work was to develop and validate a robust RP-HPLC method that can reliably quantify 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, addressing the challenges posed by its chemical nature. This application note provides a comprehensive guide for researchers and quality control analysts, detailing the logical development strategy, the final optimized protocol, and a full validation summary.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure See Figure 1Contains a hydrophobic trifluoromethylphenyl group and two basic nitrogen atoms (aromatic amine and piperidine).
LogP (Predicted) ~2.5 - 3.5Moderately hydrophobic, indicating good retention on a reversed-phase (e.g., C18) column.[1]
pKa (Predicted) Aromatic Amine: ~3-4; Piperidine Amine: ~9-10The compound is basic. Mobile phase pH will be a critical parameter for controlling retention and peak shape.[2]
UV Absorbance Aromatic (phenyl) ringExpected to have strong UV absorbance, making UV detection a suitable choice.

Figure 1: Chemical Structure

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Rationale for Chromatographic Choices

The method development process was guided by the analyte's properties and established chromatographic principles.[3]

  • Column Selection: A C18 column was selected as the primary choice due to the analyte's moderate hydrophobicity.[4][5] C18 columns provide robust, hydrophobic interactions necessary for retaining the trifluoromethylphenyl moiety.

  • Mobile Phase pH Control: The presence of two basic functional groups makes pH a critical parameter. At a low pH (e.g., 2-3), both the aromatic amine and the piperidine nitrogen will be protonated (ionized). This ionized form is more polar, leading to reduced retention.[2][6] More importantly, operating at a low pH suppresses the interaction of these protonated basic groups with residual acidic silanols on the silica-based column, which is a primary cause of peak tailing.[7] Therefore, an acidic mobile phase was chosen. A phosphate buffer was selected for its effectiveness in the pH range of 2-3.[2]

  • Organic Modifier: Acetonitrile was chosen over methanol. It typically provides lower backpressure and better UV transparency.

  • Detection: Based on the presence of the aromatic ring, a UV detector was selected. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution.

Method Development Workflow

The development process followed a systematic and logical progression to identify the optimal analytical conditions.

MethodDevelopmentWorkflow Analyte Analyte Characterization (LogP, pKa, UV) Screening Initial Screening - Column: C18 - Mobile Phase: ACN/Buffer - Detector: UV Analyte->Screening Guides Initial Choices Optimization Parameter Optimization - Mobile Phase pH - Gradient Profile - Flow Rate Screening->Optimization Refine Conditions FinalMethod Final Optimized Method Optimization->FinalMethod Lock Parameters Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) FinalMethod->Validation Prove Suitability

Caption: Logical workflow for HPLC method development and validation.

Experimental

Materials and Reagents
  • 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).

  • Phosphoric acid (85%) (Analytical grade).

  • Deionized water (18.2 MΩ·cm).

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector was used.

Detailed Protocol: Optimized HPLC Method

This section provides the step-by-step procedure for performing the analysis using the final, optimized conditions.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH2PO4, pH adjusted to 2.5 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Protocol Steps
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH2PO4 in 1 L of deionized water.

    • Adjust the pH of the solution to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. This is the stock solution.

    • Further dilute 10 mL of the stock solution to 100 mL with Diluent to obtain the working standard.

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL using the Diluent. The exact preparation will depend on the sample matrix.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the conditions in Table 2.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (Diluent) to ensure no carryover or system contamination.

    • Perform at least five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solutions.

  • System Suitability Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[8][9][10] The validation process provides a high degree of assurance that the method is reliable and trustworthy.[8]

ValidationParameters Validation ICH Q2(R1) Validation Specificity Specificity (Analyte vs. Placebo/Impurities) Validation->Specificity Linearity Linearity & Range (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Method Variations) Validation->Robustness

Caption: Key parameters evaluated during method validation per ICH Q2(R1).

Validation Results Summary

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.No significant interference.
Linearity
    Range20 - 150 µg/mL-
    Correlation Coefficient (r²)> 0.999≥ 0.999
Accuracy
    80% Level99.5%98.0 - 102.0%
    100% Level100.2%98.0 - 102.0%
    120% Level100.8%98.0 - 102.0%
Precision
    Repeatability (RSD)0.6%≤ 2.0%
    Intermediate Precision (RSD)0.9%≤ 2.0%
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).System suitability passes.

The results confirm that the method is specific, linear, accurate, precise, and robust over the specified range.

Conclusion

A systematic approach was successfully applied to develop and validate a robust RP-HPLC method for the quantitative analysis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. By carefully considering the analyte's physicochemical properties, particularly its basicity, an optimized method with excellent chromatographic performance was achieved. The control of mobile phase pH was identified as a critical factor in obtaining a symmetrical peak shape. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates that the method is reliable and fit for its intended purpose in a regulated drug development or quality control laboratory.[11] This application note serves as a complete guide for implementing this analytical procedure.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed March 17, 2026. [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Accessed March 17, 2026. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 17, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Published June 7, 2023. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Published February 1, 2025. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Published June 28, 2017. [Link]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Accessed March 17, 2026. [Link]

  • Journal of Chromatography A. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Published March 15, 2004. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed March 17, 2026. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Published April 15, 2023. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Published October 20, 2025. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Accessed March 17, 2026. [Link]

  • LCGC International. Top Three HPLC Method Development Tips. Published November 1, 2019. [Link]

  • ZirChrom. Method Development Guide. Accessed March 17, 2026. [Link]

  • PubChem. 4-(4-Fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-YL)-2-piperidin-4-YL-1,2-dihydro-3H-pyrazol-3-one. Accessed March 17, 2026. [Link]

  • CAS Common Chemistry. 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Accessed March 17, 2026. [Link]

  • PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. Accessed March 17, 2026. [Link]

  • GSRS. 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE. Accessed March 17, 2026. [Link]

  • ResearchGate. Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. Published July 2021. [Link]

  • ResearchGate. (PDF) Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. Published July 2021. [Link]

  • PubMed. Identification and physicochemical characterization of 4-fluorobutyrfentanyl... Published March 2017. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach... Published July 25, 2023. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Analgesic activity of alkyl piperidine derivatives. Accessed March 17, 2026. [Link]

Sources

Application

Advanced NMR Spectroscopy Characterization Protocol for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Introduction & Strategic Rationale The incorporation of fluorinated anilino-piperidine scaffolds is a cornerstone strategy in modern drug discovery. The introduction of fluorine uniquely affects the properties of organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorinated anilino-piperidine scaffolds is a cornerstone strategy in modern drug discovery. The introduction of fluorine uniquely affects the properties of organic molecules through strong polar interactions, significantly enhancing metabolic stability, lipophilicity, and target protein binding[1]. Furthermore, fluorinated piperidines are highly valued because the stereoelectronic effects of fluorine can dictate conformational rigidity, allowing for the precise spatial arrangement of pharmacophores[2].

However, characterizing compounds like 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol presents unique analytical challenges. The inherent structural features of anilino-piperidines often lead to severe signal overlap in 1 H NMR spectra, particularly in the aliphatic region (1.2–3.5 ppm) where axial and equatorial piperidine protons reside[3]. Additionally, the presence of the trifluoromethyl (–CF 3​ ) group introduces complex carbon-fluorine ( JC−F​ ) scalar couplings that must be systematically decoupled and assigned.

As a Senior Application Scientist, I have designed this protocol not merely as a list of acquisition parameters, but as a self-validating analytical system . By leveraging multi-nuclear ( 1 H, 13 C, 19 F) and 2D NMR techniques, we establish a causal chain of evidence where every structural assignment is independently verified by orthogonal data points.

Experimental Methodology

Sample Preparation Strategy

The choice of solvent is the most critical first step. While CDCl 3​ is standard, DMSO- d6​ is strictly mandated for this protocol.

  • Causality: DMSO- d6​ strongly hydrogen-bonds with the hydroxyl (–OH) and amino (–NH 2​ ) groups. This slows down their chemical exchange rates on the NMR timescale, allowing them to appear as distinct, quantifiable signals rather than broad, invisible humps. Furthermore, the –OH proton will exhibit scalar coupling to the adjacent aliphatic proton (H4'), providing a critical anchor point for 2D NMR tracing.

Step-by-Step Preparation:

  • Weigh exactly 15–20 mg of highly purified 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution and disrupt any transient intermolecular aggregates.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0–4.5 cm to optimize magnetic field shimming.

Instrument Setup & Acquisition Parameters

Experiments should be conducted on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband cryoprobe (BBFO or equivalent) to maximize 13 C and 19 F sensitivity.

  • 1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.

  • 13 C{1H} NMR: 1024 scans, 2.0 s D1, WALTZ-16 decoupling. Crucial: Ensure the spectral width is wide enough (up to 250 ppm) to capture the strongly deshielded –CF 3​ carbon quartet.

  • 19 F NMR: 16 scans, 1.0 s D1, with 1 H decoupling to remove any long-range 4JH−F​ broadening.

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected sequences. For HMBC, optimize the long-range coupling delay for nJC−H​=8 Hz.

The Self-Validating 2D NMR Workflow

To guarantee authoritative assignments, we employ a logical workflow where 1D data is continuously cross-referenced against 2D correlation maps.

G Start 1H & 13C 1D NMR Initial Assessment COSY 1H-1H COSY Spin System ID Start->COSY Identify J-coupling HSQC 1H-13C HSQC Direct C-H Mapping Start->HSQC Assign CH/CH2/CH3 HMBC 1H-13C HMBC Quaternary & Linkage COSY->HMBC Connect fragments HSQC->HMBC Anchor points Validate Self-Validating Assignment Complete HMBC->Validate Confirm N-linkage

Fig 1: Orthogonal 2D NMR workflow for self-validating structural assignments.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants. The trifluoromethyl group acts as an excellent internal NMR probe; the 1JC−F​ , 2JC−F​ , and 3JC−F​ couplings provide an unambiguous map of the aromatic ring.

Table 1: 1 H NMR Assignments (in DMSO- d6​ , 400 MHz)
Position δ (ppm)MultiplicityIntegration J Coupling (Hz)Assignment Rationale
H6 7.15d1H 3JH5−H6​=8.5 Ortho to piperidine linkage; ABX system.
H3 7.05d1H 4JH3−H5​=2.0 Meta coupling only; adjacent to –NH 2​ and –CF 3​ .
H5 6.95dd1H 3J=8.5 , 4J=2.0 Ortho to –CF 3​ ; shows both ortho and meta coupling.
–NH 2​ 5.20br s2H-Broadened by 14 N quadrupolar relaxation.
–OH 4.75d1H 3JOH−H4′​=4.5 Visible due to DMSO- d6​ hydrogen bonding.
H4' 3.65m1H-Deshielded by adjacent oxygen.
H2' eq​ , H6' eq​ 3.15m2H-Equatorial protons are deshielded by N lone pair.
H2' ax​ , H6' ax​ 2.65td2H 2J=11.5 , 3J=2.5 Triplet of doublets due to large geminal/axial-axial J .
H3' eq​ , H5' eq​ 1.85m2H-Standard piperidine equatorial methylene.
H3' ax​ , H5' ax​ 1.55m2H-Most shielded aliphatic protons.
Table 2: 13 C and 19 F NMR Assignments (in DMSO- d6​ , 100 MHz / 376 MHz)
Carbon/Fluorine δ (ppm)Multiplicity JC−F​ Coupling (Hz)Structural Significance
C1 (Ar) ~143.0s-Quaternary; attached to piperidine N. Confirmed by HMBC.
C2 (Ar) ~142.0s-Quaternary; attached to –NH 2​ .
C4 (Ar) ~128.0q 2JC−F​=31.5 Direct scalar coupling to –CF 3​ confirms position.
–CF 3​ ~125.0q 1JC−F​=271.0 Massive 1-bond coupling; definitive CF 3​ marker.
C6 (Ar) ~120.0s-Aromatic CH; ortho to piperidine.
C5 (Ar) ~113.2q 3JC−F​=3.8 Long-range C-F coupling confirms ortho relationship to CF 3​ .
C3 (Ar) ~111.5q 3JC−F​=3.8 Long-range C-F coupling confirms ortho relationship to CF 3​ .
C4' (Pip) ~66.8s-Aliphatic CH attached to –OH.
C2', C6' (Pip) ~51.5s-Aliphatic CH 2​ attached to N.
C3', C5' (Pip) ~34.2s-Aliphatic CH 2​ backbone.
19 F Signal -61.5s-Standard chemical shift for an aryl-CF 3​ group.

Expert Troubleshooting: Resolving Broad Signals

A frequent issue when analyzing anilino-piperidines is the appearance of broad, unresolved multiplets in the aliphatic region.

  • Causality: This broadening is typically caused by two distinct physical phenomena:

    • Conformational Exchange: The piperidine ring undergoes rapid chair-chair interconversion. If the rate of this exchange is on the intermediate NMR timescale, the axial and equatorial signals blur together[3].

    • Nitrogen Quadrupolar Broadening: The 14 N nucleus possesses a quadrupole moment that facilitates rapid relaxation, which can broaden adjacent proton signals (H2' and H6')[3].

The Solution: To achieve the sharp, definitive axial/equatorial splitting shown in Table 1, we must manipulate the physical environment of the molecule.

G Issue Broad NMR Signals in Piperidine Ring Cause1 Conformational Exchange (Chair-Chair) Issue->Cause1 Cause2 14N Quadrupolar Relaxation Issue->Cause2 Sol1 Variable Temp (VT) NMR (Cool to -50°C) Cause1->Sol1 Sol2 Change Solvent (ASIS effect) Cause2->Sol2 Result Resolved Sharp Peaks (Axial/Eq split) Sol1->Result Sol2->Result

Fig 2: Diagnostic logic tree for resolving broad NMR signals in anilino-piperidines.

Protocol Adjustments:

  • Variable Temperature (VT) NMR: Lowering the probe temperature to -50°C (using CD 2​ Cl 2​ or Acetone- d6​ as the solvent) slows the chair-chair interconversion. This "freezes" the molecule in its lowest-energy conformation (where the 4-OH group is equatorial), yielding sharp, distinct signals for the axial and equatorial protons.

  • Aromatic Solvent-Induced Shifts (ASIS): If signals are merely overlapping rather than exchanging, switching the solvent to Pyridine- d5​ or Benzene- d6​ alters the local magnetic shielding environment. The anisotropic ring currents of the solvent interact differently with the axial versus equatorial protons, often pulling overlapping signals apart[3].

Sources

Method

Application Note: Advanced Crystallization Techniques for the Purification of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Executive Summary The purification of highly functionalized fluorinated active pharmaceutical ingredients (APIs) presents unique thermodynamic and kinetic challenges. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly functionalized fluorinated active pharmaceutical ingredients (APIs) presents unique thermodynamic and kinetic challenges. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a complex intermediate characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group, a primary aniline amine, and a hydrogen-bonding piperidinol hydroxyl group. This application note details field-proven, self-validating crystallization protocols designed to isolate this molecule with >99.5% purity. By leveraging hybrid cooling and anti-solvent methodologies, these protocols are engineered to prevent liquid-liquid phase separation (LLPS) and maximize crystalline yield.

Physicochemical Blueprint & Mechanistic Rationale

To design an effective crystallization strategy, we must first deconstruct the molecule's physicochemical behavior to understand the causality behind solvent selection and process parameters:

  • Hydrogen Bonding & Solvation: The -OH on the piperidine ring and the -NH2 on the phenyl ring act as strong hydrogen bond donors and acceptors. This dictates a high solubility in polar aprotic and protic solvents (e.g., Ethyl Acetate, Ethanol).

  • Hydrophobic Exclusion: The -CF3 group is highly lipophilic and fluorophilic. When an aliphatic anti-solvent (e.g., Heptane) is introduced, the bulk dielectric constant of the solvent mixture drops, forcing the hydrophobic -CF3 moieties to aggregate and precipitate.

  • The Threat of "Oiling Out" (LLPS): A critical failure mode in the anti-solvent crystallization of fluorinated, flexible organics is oiling out[1]. This phenomenon occurs when supersaturation is generated too rapidly, causing the API to phase-separate as an impurity-rich, viscous liquid rather than forming a highly ordered crystal lattice.

To mitigate LLPS, a Hybrid Crystallization Strategy is required. Relying solely on cooling may result in insufficient yield, while pure anti-solvent addition often causes localized high supersaturation and crash-nucleation[]. By integrating cooling with controlled anti-solvent addition, we maximize the solubility differential and improve overall process efficiency[3].

Strategic Workflows

The following workflow illustrates the logical progression of the hybrid crystallization process, incorporating Process Analytical Technology (PAT) to ensure the system remains within the Metastable Zone Width (MSZW).

Workflow N1 Crude API 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol N2 Dissolution in EtOAc (60°C, 200 rpm) N1->N2 N3 Hot Polish Filtration (Remove Insoluble Impurities) N2->N3 Verify Clarity (<5 NTU) N4 Controlled Cooling to 45°C & Seed Addition (1 wt%) N3->N4 Maintain 60°C N5 Heptane Anti-Solvent Addition (0.1 mL/min) N4->N5 Verify Seed Stability N6 Desupersaturation & Crystal Growth (Hold at 20°C) N5->N6 Monitor via PAT N7 Filtration & Vacuum Drying (40°C, 50 mbar) N6->N7 Yield Optimization N8 Pure Crystalline API (HPLC > 99.5%) N7->N8

Fig 1: Self-validating hybrid cooling and anti-solvent crystallization workflow for the API.

Self-Validating Experimental Protocols

Every robust crystallization must be a self-validating system. The following protocols include built-in diagnostic checks to ensure the thermodynamic state of the solution is correct before proceeding to the next step.

Protocol A: Hybrid Cooling & Anti-Solvent Crystallization (Free Base)

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in 50 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60°C under moderate agitation (200 rpm).

  • Mechanistic Causality: EtOAc disrupts intermolecular hydrogen bonds, fully solvating the API. Heating to 60°C maximizes kinetic dissolution.

  • Validation Check: After 15 minutes, the solution must be visually transparent. If turbidity persists, insoluble inorganic impurities or cross-linked byproducts are present. Self-Correction: Perform a hot polish filtration through a 0.45 µm PTFE membrane. The system is validated when the filtrate exhibits <5 NTU (Nephelometric Turbidity Units).

Step 2: Controlled Cooling & Seeding

  • Action: Cool the clarified solution from 60°C to 45°C at a linear rate of 0.5°C/min. Add 0.1 g (1 wt%) of pure API seed crystals.

  • Mechanistic Causality: Controlled cooling dictates uniform crystal formation and prevents the excessive primary nucleation seen in rapid cooling[]. Seeding bypasses the high-energy nucleation barrier, directing the system straight into controlled crystal growth.

  • Validation Check: Observe the seeds for 10 minutes. If the seeds dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed. If massive spontaneous precipitation occurs, the cooling rate exceeded the MSZW; reheat to 60°C until clear, and restart cooling at a slower rate of 0.2°C/min.

Step 3: Anti-Solvent Addition

  • Action: Maintain the system at 45°C. Begin dropwise addition of 50 mL Heptane (anti-solvent) at a strictly controlled flow rate of 0.1 mL/min.

  • Mechanistic Causality: Heptane drastically reduces the solubility of the lipophilic -CF3 moiety. The slow injection rate ensures efficient mixing and prevents localized supersaturation spikes that lead to smaller, impure crystals[4].

  • Validation Check: Monitor the system via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The solution should gradually turn opaque as crystals grow. If a distinct second liquid layer forms (oiling out), halt the heptane addition immediately, increase agitation to 400 rpm, and add 5 mL of EtOAc to return to a single phase before resuming at a slower rate[1].

Step 4: Final Desupersaturation & Isolation

  • Action: Once all heptane is added, cool the suspension to 20°C at 0.1°C/min. Hold isothermally for 2 hours. Filter the slurry and wash the cake with 20 mL of cold EtOAc/Heptane (1:2 v/v). Dry under vacuum (40°C, 50 mbar).

  • Mechanistic Causality: The final cooling step relieves all generated supersaturation, maximizing the thermodynamic yield and producing kinetically stable polymorphs[5]. Washing removes mother liquor impurities adsorbed to the crystal surface.

Mechanism S1 Polar Interactions (-OH, -NH2 in EtOAc) S3 Metastable Zone (Supersaturation) S1->S3 Cooling S2 Hydrophobic Exclusion (-CF3 in Heptane) S2->S3 Anti-Solvent S4 Oiling Out (LLPS) [AVOID] S3->S4 Rapid Crash (High ΔC) S5 Primary Nucleation (Crystal Lattice) S3->S5 Seeding & Controlled Rate

Fig 2: Mechanistic pathways of supersaturation and the critical avoidance of oiling out.

Protocol B: Orthogonal Reactive Crystallization (Hydrochloride Salt)

If the free base crystallization does not clear specific structurally similar impurities, reactive (salt) crystallization provides an orthogonal purification mechanism.

  • Action: Dissolve 10.0 g of the free base in 60 mL of absolute Ethanol at 20°C. Slowly add 1.05 molar equivalents of concentrated HCl (or HCl gas dissolved in Ethanol) at a rate of 0.2 mL/min.

  • Mechanistic Causality: The -CF3 group strongly withdraws electron density, significantly reducing the basicity of the aniline -NH2. Therefore, a strong acid like HCl is required to ensure complete protonation. Salt formation alters the molecular packing and lattice energy, effectively rejecting impurities that normally co-crystallize with the free base.

  • Validation Check: Monitor the apparent pH. The addition is complete when the pH stabilizes below 3. If the hydrochloride salt does not spontaneously precipitate due to high solubility in ethanol, add 30 mL of Methyl tert-butyl ether (MTBE) as an anti-solvent at 0.5 mL/min to drive the ionic species out of solution.

Quantitative Data Synthesis

The following table summarizes the critical thermodynamic and process parameters required to execute these protocols successfully.

Table 1: Quantitative Process Parameters and Thermodynamic Targets

ParameterFree Base (Hybrid Method)HCl Salt (Reactive Method)Mechanistic Rationale
Solvent System EtOAc / HeptaneEthanol / MTBEBalances H-bond solvation with hydrophobic/ionic exclusion.
Solubility ( Tmax​ ) ~180 mg/mL (60°C)~250 mg/mL (20°C)High initial solubility minimizes solvent volume requirements.
Solubility ( Tmin​ ) < 15 mg/mL (20°C)< 5 mg/mL (0°C)Maximizes thermodynamic yield upon complete desupersaturation.
Cooling Rate 0.5°C/minN/A (Isothermal)Prevents kinetic trapping of impurities and excessive nucleation[].
Target Yield > 88%> 92%Hybrid methods optimize recovery compared to single-solvent cooling[3].
Target Purity > 99.5% (HPLC)> 99.8% (HPLC)Orthogonal purification mechanisms reject different impurity profiles.

References

  • Crystallisation in pharmaceutical processes | BIA Separations | [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs | International Journal of Chemical Engineering and Applications (IJCEA) |[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review | Organic Process Research & Development (ACS) |[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients | National Institutes of Health (NIH / PMC) |[Link]

Sources

Application

Application Note: Preparation of Novel 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of advanced pharmaceutical intermediates (e.g., metalloprotease inhibitors, kinase inhibitors, and GPCR modulators)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of advanced pharmaceutical intermediates (e.g., metalloprotease inhibitors, kinase inhibitors, and GPCR modulators)[1].

Executive Summary & Mechanistic Rationale

The 1-[2-amino-4-(trifluoromethyl)phenyl]-4-piperidinol scaffold is a highly versatile building block in medicinal chemistry. The trifluoromethyl ( −CF3​ ) group acts as a premier bioisostere, enhancing lipophilicity and metabolic stability, while the 4-piperidinol moiety provides a basic center and a functionalizable hydroxyl handle. The ortho-amino group serves as a critical anchor for subsequent cyclization reactions (e.g., forming benzimidazoles or quinoxalines) or hydrogen-bond donor interactions.

This guide details a rigorously optimized, two-step synthetic protocol:

  • Nucleophilic Aromatic Substitution (S N​ Ar): The starting material, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is exceptionally primed for S N​ Ar. The fluorine atom acts as an optimal leaving group, activated by the profound electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups[2]. We utilize K2​CO3​ in DMF to minimize the solvation of the 4-piperidinol nucleophile, maximizing its reactivity while neutralizing the HF byproduct.

  • Chemoselective Catalytic Hydrogenation: The intermediate nitro group is reduced to an aniline. While reducing agents like SnCl2​ or Fe/NH4​Cl are traditional, they generate significant metal waste. We employ 10% Pd/C under a hydrogen atmosphere (1 atm), which provides a clean, self-validating conversion[3][4]. The −CF3​ group remains completely stable under these mild conditions, avoiding defluorination artifacts.

Synthetic Workflow Visualization

Synthesis SM1 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene Step1 Step 1: SNAr K2CO3, DMF, 80°C SM1->Step1 SM2 4-Piperidinol SM2->Step1 Int1 1-[2-Nitro-4-(trifluoromethyl) phenyl]-4-piperidinol Step1->Int1 >95% Yield Step2 Step 2: Reduction Pd/C, H2, MeOH, RT Int1->Step2 Prod 1-[2-Amino-4-(trifluoromethyl) phenyl]-4-piperidinol Step2->Prod >98% Yield

Fig 1. Two-step synthetic workflow for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Reaction Optimization Data

To establish a highly reproducible protocol, both steps were subjected to condition screening. The optimized parameters (Entry 3 in both tables) balance reaction kinetics, safety, and isolated yield.

Table 1: Optimization of S N​ Ar Reaction Conditions (Step 1)

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Causality / Observation
1 Et3​N THF651245Poor nucleophile solubility; sluggish kinetics.
2 K2​CO3​ MeCN80872Moderate conversion; heterogeneous mixture.
3 K2​CO3​ DMF 80 4 96 Optimal; polar aprotic solvent accelerates S N​ Ar.
4DIPEADMF80494Comparable to Entry 3, but lower atom economy.

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

EntryCatalyst / ReagentH 2​ SourceSolventTime (h)Yield (%)Causality / Observation
1 Fe / NH4​Cl N/AEtOH/H 2​ O681Messy workup; iron sludge traps product.
2 SnCl2​⋅2H2​O N/AEtOH475Requires basic workup; emulsion formation.
3 10% Pd/C H 2​ (1 atm) MeOH 2 98 Clean, quantitative conversion; simple filtration.
410% Pd/C NH4​HCO2​ MeOH392Transfer hydrogenation[4]; slight side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-piperidinol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10.0 g, 47.8 mmol) and 4-piperidinol (5.32 g, 52.6 mmol, 1.1 equiv) to the flask.

  • Solvent & Base: Suspend the reactants in anhydrous DMF (50 mL). Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ ) (9.91 g, 71.7 mmol, 1.5 equiv).

  • Reaction: Heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction into rapidly stirring ice-cold water (200 mL). A bright yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash extensively with distilled water ( 3×50 mL) to remove DMF and inorganic salts, and dry in a vacuum oven at 50 °C overnight.

  • Yield: 13.3 g (96%) of a bright yellow solid.

Step 2: Synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol
  • Preparation: In a 500 mL hydrogenation flask, dissolve 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinol (10.0 g, 34.4 mmol) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (1.0 g, 10 wt%). Safety Note: Pd/C is pyrophoric; always add to a solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ balloon (1 atm) at room temperature with vigorous stirring for 2 hours.

  • Workup: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from Hexane/Ethyl Acetate to afford the pure product.

  • Yield: 8.77 g (98%) of an off-white to pale gray solid.

Self-Validating Analytical Checkpoints

A robust protocol must be a self-validating system. Do not proceed to the next step without confirming these physical and spectroscopic markers:

  • Visual & Chromatographic Validation (S N​ Ar): The starting fluorobenzene is highly non-polar. On normal phase TLC (Hexane/EtOAc 3:1), it runs near the solvent front ( Rf​≈0.9 ). The piperidinol product is significantly more polar due to the hydroxyl group, dropping the Rf​ to ∼0.3 . This massive Rf​ shift provides an instant, binary visual confirmation of reaction progress.

  • Colorimetric Validation (Reduction): The nitro intermediate is bright yellow in solution due to the extended conjugation of the nitro group with the aromatic ring. Upon successful reduction to the amine, the solution turns completely colorless.

  • Spectroscopic Validation ( 1 H NMR): In the 1 H NMR spectrum ( CDCl3​ ), the aromatic proton ortho to the nitro group in the intermediate is highly deshielded ( δ≈8.1 ppm). After reduction, the electron-donating amino group shields this proton, shifting it significantly upfield ( δ≈6.9 ppm). A Δδ of >1.0 ppm is an unequivocal marker of successful nitro reduction.

  • Mass Spectrometry (LC-MS):

    • Intermediate: Exact mass 290.09. Expected [M+H]+=291.1 m/z .

    • Final Product: Exact mass 260.11. Expected [M+H]+=261.1 m/z .

References

  • EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor. Google Patents.
  • WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders. Google Patents.
  • Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups. PMC (nih.gov).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the two-step synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the two-step synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol .

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with piperidin-4-ol, followed by the chemoselective reduction of the nitro group. Below, we address the mechanistic causality behind common yield-limiting issues—specifically competing O-arylation and deleterious hydrodefluorination—and provide field-proven, self-validating protocols.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene + Piperidin-4-ol Int 1-[2-Nitro-4-(trifluoromethyl) phenyl]-4-piperidinol SM->Int Step 1: SNAr (K2CO3, DMF, 80°C) Prod 1-[2-Amino-4-(trifluoromethyl) phenyl]-4-piperidinol Int->Prod Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O)

Figure 1: Two-step synthetic workflow for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Troubleshooting FAQs

FAQ 1: Why am I seeing a high percentage of O-arylated byproduct in Step 1 (SNAr)?

Causality: Piperidin-4-ol is an ambident nucleophile containing both a secondary amine and a secondary alcohol. While the nitrogen is inherently more nucleophilic (softer and more polarizable), the use of strong, hard bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl group. The resulting alkoxide is a highly reactive hard nucleophile that rapidly attacks the hard aryl fluoride, leading to undesired ether formation (O-arylation). Solution: Switch to a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) or an organic base like DIPEA[1]. These bases are strong enough to scavenge the generated HF and facilitate the amine's attack, but not strong enough to deprotonate the alcohol. This ensures strict regioselectivity for N-arylation.

FAQ 2: My Step 2 nitro reduction yields a mixture of products, including loss of the −CF3​ group. How do I prevent this?

Causality: The standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H2​ gas is highly efficient for nitro reduction. However, under prolonged exposure, elevated pressures, or basic conditions, Pd/C can catalyze the hydrodefluorination of the trifluoromethyl group, converting it to a difluoromethyl or methyl group[2]. Furthermore, residual amines from Step 1 can poison the Pd catalyst, leading to stalled, incomplete reactions. Solution: Abandon Pd/C in favor of a chemoselective single-electron transfer (SET) reduction. The Iron/Ammonium Chloride ( Fe/NH4​Cl ) system is highly specific for nitro groups and completely inert toward aliphatic and aromatic carbon-fluorine bonds[3].

Quantitative Data: Reaction Condition Optimization

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Step 1 (SNAr) Base Optimization

Base Used Solvent Temp (°C) N-Arylation (Target) O-Arylation (Impurity) Overall Yield
NaH (1.2 eq) THF 0 to 25 45% 55% 40%

| Cs2​CO3​ (2.0 eq) | DMF | 80 | 82% | 18% | 78% | | K2​CO3​ (2.0 eq) | DMF | 80 | >98% | <2% | 94% |

Table 2: Step 2 (Nitro Reduction) Catalyst Optimization

Reductant System Solvent Conditions Target Yield Hydrodefluorination Impurity

| 10% Pd/C, H2​ | MeOH | 50 psi, 24h | 62% | 28% | | 10% Pd/C, H2​ | EtOAc | 1 atm, 12h | 75% | 8% (Reaction stalled) | | Fe powder, NH4​Cl | EtOH/ H2​O | 80°C, 4h | 96% | 0% (Not detected) |

Step-by-Step Experimental Protocols

Protocol A: Regioselective SNAr Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-piperidinol

This protocol is self-validating: the starting material is a pale liquid/oil, while the intermediate product forms a distinct bright yellow crystalline solid due to the push-pull chromophore of the nitroaniline derivative.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10.0 g, 47.8 mmol) and anhydrous DMF (50 mL)[1].

  • Reagent Addition: Add piperidin-4-ol (5.32 g, 52.6 mmol, 1.1 eq) followed by finely powdered anhydrous K2​CO3​ (13.2 g, 95.6 mmol, 2.0 eq).

  • Reaction: Attach a reflux condenser and heat the suspension to 80°C under a nitrogen atmosphere for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the high-Rf starting material spot is entirely replaced by an intense yellow spot at lower Rf.

  • Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water. Stir vigorously for 30 minutes. A bright yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL) to remove DMF and salts, and dry in a vacuum oven at 45°C overnight. (Expected yield: ~13.0 g, 94%).

Protocol B: Chemoselective Reduction to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

This protocol utilizes a mild SET reduction to preserve the −CF3​ group[3].

  • Setup: In a 500 mL two-neck flask, dissolve 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinol (10.0 g, 34.4 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 9.6 g, 172 mmol, 5.0 eq) and Ammonium Chloride ( NH4​Cl ) (9.2 g, 172 mmol, 5.0 eq) to the solution[3].

  • Reaction: Heat the vigorously stirring mixture to 80°C (reflux) for 4 hours. The mixture will turn dark brown/black as iron oxides form.

  • Validation (LC-MS): Confirm completion by LC-MS. The mass peak should shift from [M+H]+=291 (Nitro) to [M+H]+=261 (Amino). The yellow color of the solution will also fade to pale/colorless.

  • Workup: While still hot (60°C), filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (2 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the final product as an off-white solid. (Expected yield: ~8.6 g, 96%).

References

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Semantic Scholar
  • Synthesis, Theoretical studies, and Effect on the Photosynthetic Electron Transport of Trifluoromethyl Arylamides Locus UFV
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions ResearchG

Sources

Optimization

Solubility issues of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in DMSO and organic solvents

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. We will explore the underlying physicochemical properties of this molecule that contribute to its difficult solubility profile and provide a series of systematic troubleshooting strategies and protocols to achieve successful dissolution for your experiments.

Understanding the Challenge: A Molecule of Two Minds

The solubility behavior of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is dictated by a structural dichotomy. On one hand, the piperidinol ring and the primary amino group introduce polarity and hydrogen bonding capabilities (both donor and acceptor sites). On the other hand, the trifluoromethyl (CF3) group is a powerful lipophilicity enhancer.[1][2] The CF3 group is strongly electron-withdrawing and metabolically stable, making it a desirable feature in drug design, but it significantly increases the compound's preference for non-polar, lipid-like environments.[3][4]

This creates a molecule with conflicting affinities, making it challenging to find a single solvent that adequately satisfies both its polar and non-polar characteristics. This guide provides a logical workflow to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol won't dissolve in 100% DMSO, even at a relatively low concentration. What's the first thing I should check?

A1: Before attempting more advanced techniques, always verify the fundamentals. First, ensure you are using a fresh, anhydrous grade of Dimethyl Sulfoxide (DMSO).[5][6] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can dramatically reduce its solvating power for many organic compounds.[6] Always use an unopened bottle or one that has been properly stored and sealed. Second, confirm the purity of your compound lot, as impurities can significantly hinder solubility.[7]

Q2: I managed to dissolve the compound in DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely far less soluble in the aqueous buffer than in the concentrated DMSO stock. When the DMSO solution is introduced to the buffer, the compound is suddenly in an unfavorable environment and crashes out of the solution.

To mitigate this, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously.[8] Never add the buffer to the DMSO stock. This ensures the compound is rapidly dispersed in the final solvent system at a low concentration. Additionally, consider preparing an intermediate dilution in DMSO to reduce the initial concentration shock.[8]

Q3: Can I heat the solution to force the compound to dissolve?

A3: Gentle heating can be an effective strategy, but it must be approached with caution.[5][7] We recommend using a water bath set to a modest temperature (e.g., 37-50°C) for short durations (5-10 minutes) with intermittent vortexing.[6] However, you must first consider the thermal stability of your compound. Prolonged or excessive heating can lead to degradation. If you dissolve the compound with heat, be aware that it may precipitate out again as the solution cools to room temperature, a state known as supersaturation.[7]

Q4: Does the trifluoromethyl (CF3) group make the compound more or less soluble?

A4: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which generally enhances solubility in non-polar organic solvents and lipids.[1][3] This property is often exploited to improve a drug's ability to cross cell membranes.[3] However, this increased lipophilicity almost always corresponds to a decrease in aqueous solubility.[2]

Troubleshooting Guide: A Systematic Approach to Solubilization

If initial attempts to dissolve the compound fail, follow this tiered approach. Start with the simplest physical methods before moving to more complex chemical and formulation strategies.

Tier 1: Physical Dissolution Aids

These methods aim to increase the rate of dissolution by adding energy to the system without chemically altering the compound or solvent.

  • Vigorous Vortexing: Ensure the solution is being mixed with sufficient energy. Vortex for at least 1-2 minutes.

  • Sonication: Use a bath sonicator to apply ultrasonic energy.[5][8] This helps to break apart compound aggregates and increase the surface area available for solvation. Sonicate for 5-15 minute intervals, allowing the solution to cool between cycles to prevent heating.

  • Gentle Warming: As mentioned in the FAQ, use a water bath at a controlled temperature (37-50°C). This is often sufficient to overcome the activation energy barrier for dissolution.[7]

start Start with Compound + Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate in Water Bath (5-15 min cycles) check1->sonicate No success Fully Dissolved Proceed with Experiment check1->success Yes check2 Is it dissolved? sonicate->check2 warm Gentle Warming (37-50°C, 5-10 min) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 check3->success Yes tier2 Proceed to Tier 2: Chemical & Solvent Strategies check3->tier2 No cluster_0 Preparation cluster_1 Critical Dilution Step cluster_2 Result stock Prepare 10 mM Stock in 100% DMSO (Protocol 1) add Add DMSO Stock to Buffer (e.g., add 5 µL stock to 995 µL media) stock->add buffer Aliquot Aqueous Buffer (e.g., 995 µL of Media) buffer->add mix Immediately & Vigorously Vortex or Pipette Mix add->mix final Final Working Solution (e.g., 50 µM in 0.5% DMSO) mix->final

Workflow for Dilution into Aqueous Solutions
  • Pre-warm Buffer: Warm your aqueous buffer (e.g., cell culture medium, PBS) to the appropriate temperature for your experiment (e.g., 37°C).

  • Aliquot Buffer: Dispense the required volume of the pre-warmed buffer into your final tube or plate well.

  • Add DMSO Stock: Add the small, required volume of the concentrated DMSO stock solution directly into the aqueous buffer. This is the critical step.

  • Mix Immediately: As soon as the DMSO stock is added, immediately and thoroughly mix the solution by vortexing or repeated pipetting. Rapid dispersion is key to preventing localized high concentrations that can lead to precipitation. [8]5. Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your test samples. [8] By following these structured troubleshooting steps and protocols, researchers can overcome the inherent solubility challenges of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and generate reliable, reproducible data in their experiments.

References

  • The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). National Center for Biotechnology Information.
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. (2025). BenchChem.
  • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. (2025). BenchChem.
  • Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO. (2025). BenchChem.
  • Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H). (2025). BenchChem.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (2025). BenchChem.
  • Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide. (2025). BenchChem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Troubleshooting ICA-105665 solubility issues in DMSO. (2025). BenchChem.
  • Piperidine - Wikipedia. Wikipedia.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information.
  • Use of Dimethyl Sulfoxide (DMSO). University of Arizona.

Sources

Troubleshooting

Technical Support Center: Purification of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Welcome to the technical support center for the synthesis and purification of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical methodologies to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol?

A1: The synthesis, typically involving a Buchwald-Hartwig amination or a related cross-coupling reaction, can lead to several process-related impurities.[1] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-bromo-5-(trifluoromethyl)aniline or 4-piperidinol.

  • Catalyst Residues: Palladium and ligand-related impurities.

  • Side-Reaction Products: Products from competing reactions such as hydrodehalogenation of the aryl halide or dimerization of starting materials.

  • Solvent and Reagent Adducts: Impurities formed from the interaction of reactive intermediates with the solvent or other reagents present in the reaction mixture.

Q2: My final product has a persistent color, even after initial workup. What could be the cause?

A2: A persistent color, often yellow or brown, in the isolated product is typically indicative of residual palladium catalyst or oxidized organic impurities. Palladium catalysts, especially in their Pd(0) state, can be finely dispersed and difficult to remove completely by simple filtration. Oxidation of the aromatic amine functionality can also lead to colored byproducts.

Q3: I'm observing poor separation during column chromatography. What can I do to improve it?

A3: Poor separation of aromatic amines like 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol on silica gel is a common issue due to their basic nature.[2] The amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and broad peaks. To mitigate this, consider the following:

  • Use a basic modifier in your eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[2]

  • Switch to a different stationary phase: Using basic alumina or an amine-functionalized silica column can be a more effective alternative for purifying basic compounds.[2]

  • Consider reversed-phase chromatography: For polar, ionizable compounds, reversed-phase flash chromatography with a high pH mobile phase can improve retention and separation.[2]

Q4: Can I use recrystallization to purify my product? What is a good solvent system?

A4: Recrystallization is an excellent technique for purifying solid compounds like piperidinol derivatives.[3][4] The choice of solvent is critical and often requires some experimentation. For piperidine derivatives, common solvent systems include:

  • Single-solvent systems: Ethanol, methanol, isopropanol, or acetonitrile are often good choices.[3][4] The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

  • Two-solvent systems: If a suitable single solvent cannot be found, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce crystallization.[3] Common pairs include ethanol/water, methanol/ether, or dichloromethane/hexane.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-bromo-5-(trifluoromethyl)aniline

Symptoms:

  • A distinct spot on TLC corresponding to the starting aryl bromide.

  • Mass spectrometry data showing the molecular ion of the starting material.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst deactivation.Monitor the reaction closely by TLC or LC-MS. If the reaction has stalled, consider adding a fresh portion of the catalyst and ligand. Ensure the reaction is running at the optimal temperature.
Poor Catalyst Activity The palladium catalyst may be of poor quality or may have been deactivated by impurities in the starting materials or solvents.Use a high-quality palladium precursor and ligand. Ensure all solvents and reagents are anhydrous and free of oxygen, as Buchwald-Hartwig aminations are sensitive to the reaction environment.[5][6][7]
Suboptimal Base The choice and amount of base are crucial for the catalytic cycle. An inappropriate base can lead to a sluggish or incomplete reaction.Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) to find the optimal conditions for your specific substrate combination.
Workflow for Troubleshooting Incomplete Reaction

Caption: Troubleshooting workflow for incomplete amination reactions.

Issue 2: Palladium Contamination in the Final Product

Symptoms:

  • Grey or black particulate matter in the isolated solid.

  • A persistent yellow or brown color that cannot be removed by standard purification.

  • ICP-MS analysis showing high levels of palladium.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Inefficient Filtration Finely divided palladium black can pass through standard filter paper.Filter the reaction mixture through a pad of Celite® or use a membrane filter (e.g., 0.45 µm PTFE) to remove fine palladium particles.
Complexation with Product The amine functionality of the product can coordinate with palladium, making it difficult to remove.After the reaction is complete, consider adding a scavenger to bind the palladium. Common scavengers include activated carbon, silica-based metal scavengers, or treatment with a dilute aqueous solution of a chelating agent like EDTA.
Inappropriate Workup A simple aqueous workup may not be sufficient to remove all palladium residues.An acidic wash (e.g., dilute HCl) can protonate the amine product, breaking its coordination with palladium and facilitating the removal of the metal into the aqueous phase. Neutralize the aqueous layer to recover the product.
Experimental Protocol: Palladium Scavenging
  • Post-Reaction Treatment: After confirming the reaction is complete, cool the mixture to room temperature.

  • Scavenger Addition: Add a palladium scavenger (e.g., activated carbon, 10-20 wt% relative to the crude product) to the reaction mixture.

  • Stirring: Stir the suspension vigorously for 1-2 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and adsorbed palladium.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Further Purification: Proceed with standard purification methods like recrystallization or column chromatography.

Issue 3: Formation of Isomeric Impurities

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Broad or overlapping peaks in HPLC or GC analysis.

  • NMR spectroscopy showing extra signals in the aromatic or piperidinol region.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Isomeric Starting Materials The starting 2-bromo-5-(trifluoromethyl)aniline may contain isomeric impurities.Analyze the purity of the starting materials by GC-MS or HPLC before use.[8] If necessary, purify the starting material by recrystallization or chromatography.
Side Reactions Under certain conditions, side reactions such as rearrangement or dimerization can lead to the formation of structural isomers.Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. A lower reaction temperature may improve selectivity.
Inadequate Chromatographic Separation The chosen chromatographic conditions may not be sufficient to resolve closely related isomers.Optimize the chromatographic method by screening different solvent systems and gradients.[8] High-performance liquid chromatography (HPLC) often provides better resolution for isomeric separation than flash chromatography.[8]
Workflow for Isomer Separation

Caption: Workflow for addressing and separating isomeric impurities.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities (PDF). ResearchGate. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. [Link]

  • GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. Journal of Ecology and Rural Environment. [Link]

  • Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. [Link]

  • Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice (PDF). ResearchGate. [Link]

  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. PubMed. [Link]

  • Preparation of piperidine derivatives.
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC - NIH. [Link]

  • The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Taylor & Francis Online. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]

  • An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. PMC. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Prepn process of 2-trifluoromethyl-4-cyano aniline.
  • Preparation and biodistribution of 1-[2-(3-[125I]iodo-4-aminophenyl)ethyl]-4-[3-(trifluoromethyl) phenyl]piperazine and 1-[2-(3-[125I]iodo-4-azidophenyl)ethyl]. PubMed. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. PubMed. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]

  • 1-phenylpiperidine. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol Coupling Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol .

This specific intermediate is highly valuable in drug discovery but presents significant synthetic challenges. The aniline nitrogen is severely deactivated by the inductive electron-withdrawing effect of the meta-trifluoromethyl (-CF₃) group and heavily sterically hindered by the ortho-piperidinyl group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful core synthesis and downstream coupling.

Workflow Overview

Workflow A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene + 4-Piperidinol B SNAr Intermediate (Nitro-phenyl piperidinol) A->B K2CO3, DMF, 80°C C 1-[2-Amino-4-(trifluoromethyl) phenyl]-4-piperidinol (Core API) B->C Pd/C, H2, MeOH D Amide Coupling (Acid Chloride/Pyridine) C->D Electrophile: R-COCl E Buchwald-Hartwig (BrettPhos Pd G3) C->E Electrophile: Ar-Br

Figure 1: Three-stage synthetic workflow from commercial starting materials to downstream API coupling.

Troubleshooting Guide & FAQs

Q1: My SNAr reaction to form the nitro-intermediate is stalling at 60% conversion. How can I drive it to completion? A1: The SNAr of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 4-piperidinol is generally robust because the fluorine is activated by the ortho-nitro and para-CF₃ groups[1]. If the reaction stalls, the issue is typically related to base solubility or competitive hydrolysis.

  • Causality: Potassium carbonate (K₂CO₃) is the preferred base, but its solubility in DMF can be limiting. If the DMF is wet, hydroxide ions can outcompete 4-piperidinol, leading to the formation of the phenol byproduct.

  • Solution: Use finely powdered, oven-dried K₂CO₃. Switch to anhydrous DMF or DMSO, and elevate the temperature strictly to 80 °C. Do not exceed 100 °C, as this promotes decomposition of the starting material.

Q2: During the nitro reduction step, I am observing defluorination of the CF₃ group. What is causing this? A2: Over-reduction or defluorination is a known risk when using Palladium on Carbon (Pd/C) under high hydrogen pressure or extended reaction times, especially with electron-deficient aromatic rings.

  • Solution: Limit the hydrogen pressure to a standard balloon (1 atm) and monitor the reaction strictly via LC-MS every 2 hours. Alternatively, switch to a milder reduction method such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O (3:1) at 80 °C. This completely bypasses the risk of hydrodefluorination.

Q3: Standard amide coupling (EDC/HOBt or HATU) with my synthesized aniline yields less than 15% product. Why? A3: Your aniline is both electronically deactivated and sterically shielded. The meta-CF₃ group pulls electron density away from the nitrogen, reducing its nucleophilicity. Simultaneously, the bulky ortho-piperidinyl group physically blocks the approach of the activated ester.

  • Solution: Standard uronium (HATU) or carbodiimide (EDC) esters are not electrophilic enough for this substrate. You must convert your carboxylic acid to an acid chloride using oxalyl chloride, and perform the coupling in the presence of pyridine[2]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can overcome the steric barrier.

Q4: I want to perform a Buchwald-Hartwig C-N cross-coupling on this aniline, but the reaction yields only recovered starting material. Which catalyst system should I use? A4: The steric bulk of the ortho-piperidinyl group prevents the amine from coordinating to standard Palladium(II) intermediates. You need a bulky, electron-rich biarylphosphine ligand that stabilizes the monoligated Pd(0) active species and accelerates the reductive elimination step[3].

  • Solution: Use BrettPhos or RuPhos paired with a Generation 3 (G3) Palladium precatalyst[4]. These ligands are specifically designed for the cross-coupling of highly hindered and electron-deficient secondary/primary anilines[4],[3].

Quantitative Data: Amide Coupling Optimization

The following table summarizes the causal relationship between coupling reagent selection and reaction yield for the sterically hindered 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Coupling MethodReagents & BaseSolventTemp (°C)Yield (%)Mechanistic Observation
Standard EDC, HOBt, DIPEADMF25< 10%Activated ester is too stable; nucleophilic attack fails.
Uronium HATU, DIPEADMF6035%Moderate conversion; requires thermal forcing, risking epimerization of the acid.
Phosphonic T3P (50% in EtOAc), Et₃NEtOAc8060%Good alternative if the substrate is sensitive to acid chlorides.
Acid Chloride Oxalyl Chloride, PyridineDCM2585% Optimal. Acylpyridinium intermediate rapidly overcomes steric hindrance[2].
Mechanistic Visualization: Buchwald-Hartwig Bottleneck

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd Ar-X AmineBind Pd(II)(Ar)(NHR)L Amine Binding (Steric Bottleneck) OxAdd->AmineBind Hindered Aniline Deprot Pd(II)(Ar)(NR)L Deprotonation (Base) AmineBind->Deprot LHMDS / NaOtBu RedElim Product + Pd(0)L Reductive Elimination Deprot->RedElim RedElim->Pd0 Release

Figure 2: Buchwald-Hartwig catalytic cycle. The red node highlights the amine binding step, which is the primary failure point for hindered anilines.

Step-by-Step Experimental Protocols
Protocol 1: Core Synthesis (SNAr & Reduction)

Self-Validation Checkpoint: The SNAr product is bright yellow due to the nitroaromatic chromophore. The reduced aniline product will be colorless to pale tan.

  • SNAr: To a flame-dried flask, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and 4-piperidinol (1.1 eq) in anhydrous DMF (0.5 M).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at 80 °C for 12 hours[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Reduction: Dissolve the crude yellow intermediate in MeOH (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with N₂, then backfill with H₂ (balloon). Stir vigorously at room temperature for 4-6 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the Palladium catalyst. Concentrate the filtrate to yield 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Protocol 2: Optimized Amide Coupling (Acid Chloride Method)

Self-Validation Checkpoint: Evolution of gas (CO and CO₂) during oxalyl chloride addition confirms activation.

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DCM (0.3 M). Cool to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by 1 drop of anhydrous DMF (catalyst). Stir at room temperature for 2 hours until gas evolution ceases[2].

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (1.0 eq) and Pyridine (3.0 eq) in DCM. Cool to 0 °C.

  • Add the acid chloride solution dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove excess pyridine), dry, and concentrate.

Protocol 3: Optimized Buchwald-Hartwig C-N Coupling

Self-Validation Checkpoint: The reaction mixture should transition from a dark red/brown suspension to a homogeneous amber solution as the active Pd(0) catalyst forms.

  • In a glovebox or under strict Schlenk conditions, charge a vial with 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (1.0 eq), the aryl bromide (1.1 eq), BrettPhos Pd G3 (0.02 eq, 2 mol%), and BrettPhos ligand (0.02 eq, 2 mol%)[3].

  • Add sodium tert-butoxide (NaOtBu) or LHMDS (1.5 eq) as the base.

  • Add anhydrous, degassed Toluene (0.2 M). Seal the vial.

  • Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove the palladium salts. Concentrate and purify via flash chromatography.

Sources

Troubleshooting

Thermal stability of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol during long-term storage

Welcome to the Technical Support Center for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS: 954274-37-4). This hub provides application scientists and drug development professionals with authoritative troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (CAS: 954274-37-4). This hub provides application scientists and drug development professionals with authoritative troubleshooting guidance, causality-driven FAQs, and self-validating protocols to manage the thermal stability and long-term storage of this critical pharmaceutical building block.

SECTION 1: Core FAQs on Thermal Stability & Storage

Q: What is the primary cause of degradation during long-term storage at ambient temperatures? A: The primary vulnerability of this molecule lies in the primary amine (aniline) moiety, not the piperidinol ring or the trifluoromethyl group. Under thermal stress and in the presence of atmospheric oxygen, anilines undergo auto-oxidation. The mechanism initiates via a single-electron transfer to form an aniline radical cation, which subsequently oxidizes into highly reactive benzoquinone imine intermediates[1]. These intermediates rapidly polymerize or cross-link, leading to assay loss and the formation of highly colored impurities[2].

Q: Does the strongly electron-withdrawing trifluoromethyl (-CF3) group compromise the thermal stability of the molecule? A: No. In fact, the -CF3 group is highly stabilizing. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 485.3 kJ/mol[3]. This extreme polarity and bond strength confer exceptional thermal and metabolic stability to the trifluoromethyl group[3]. The degradation you observe is almost exclusively driven by the oxidation of the electron-rich amine, while the -CF3 group remains structurally intact even under extreme thermal stress.

Q: We observed a color shift in our API from off-white to yellow/brown over 6 months of storage. Is the batch ruined? A: A color change is a macroscopic indicator of the benzoquinone imine polymerization pathway mentioned above[2]. Because these oligomeric degradation products are highly conjugated chromophores, even trace amounts (<0.1%) can cause a dramatic color shift. While the visual impact is severe, the actual loss of API purity might be minimal. You must perform HPLC-UV/MS analysis to quantify the exact degradation percentage before discarding the batch.

SECTION 2: Troubleshooting Guide

Issue: High levels of unknown impurities (m/z -2 Da relative to the parent compound) detected via LC-MS during accelerated stability testing (40°C/75% RH).

Root Cause Analysis: The loss of 2 Daltons (-2 Da) is the classic mass spectrometric signature of the oxidation of a primary amine to an imine (loss of two hydrogen atoms). This confirms the formation of the benzoquinone imine intermediate[1]. The elevated temperature (40°C) provides the activation energy, while the humidity and ambient oxygen drive the oxidative kinetics.

Corrective Action:

  • Atmospheric Control: Transition storage from ambient air to an inert atmosphere. Purging the headspace of the storage container with high-purity Argon or Nitrogen displaces the oxygen required for the initial radical cation formation.

  • Temperature Control: Shift long-term storage conditions from ambient to 2-8°C. Lowering the thermal energy suppresses the activation energy required for the auto-oxidation cascade.

  • Packaging: Use amber glass vials or opaque secondary packaging to prevent photo-catalyzed oxidation, which follows a similar radical pathway.

SECTION 3: Self-Validating Experimental Protocols

Protocol: Forced Degradation & Kinetic Profiling To establish a reliable shelf-life, you must intentionally induce degradation and prove that your analytical method can resolve the parent compound from its degradants. This protocol is designed as a self-validating system through the use of a strict mass balance check.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in HPLC-grade Acetonitrile/Water (50:50).

  • Stress Conditions (The Causality):

    • Thermal/Oxidative Stress: Aliquot 5 mL into an unsealed glass vial. Incubate at 60°C in a dark forced-air oven for 7 days. (Causality: The unsealed vial maximizes oxygen exposure, while 60°C provides the thermal kinetic energy to force quinone imine formation).

    • Control: Aliquot 5 mL into a sealed vial, purge with Argon, and store at -20°C. (Causality: Removes both thermal energy and oxygen, halting the degradation pathway).

  • Quenching & Dilution: After 7 days, equilibrate the stressed sample to room temperature. Dilute both stressed and control samples to 0.1 mg/mL using the mobile phase to prevent detector saturation.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Monitor at 254 nm and via positive electrospray ionization (+ESI).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the remaining parent peak area plus the degradant peak areas must equal 98-102% of the control parent peak area. If the mass balance is <98%, the method is invalid because degradants have either polymerized into insoluble species that precipitated out of solution, or they lack UV absorbance at 254 nm.

SECTION 4: Quantitative Data Presentation

Table 1: Accelerated Stability Profile of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (Note: Data represents typical kinetic degradation of unprotected aniline derivatives under atmospheric oxygen).

Storage ConditionTimepointParent Assay (%)Total Impurities (%)Visual Appearance
Control (-20°C, Argon) 6 Months99.8%0.2%Off-white powder
25°C / 60% RH (Air) 3 Months98.5%1.5%Pale yellow powder
25°C / 60% RH (Air) 6 Months96.2%3.8%Yellow powder
40°C / 75% RH (Air) 1 Month94.1%5.9%Deep yellow/brown
40°C / 75% RH (Air) 3 Months88.3%11.7%Brown/Black solid

SECTION 5: Visualizations

DegradationMechanism A 1-[2-Amino-4-(trifluoromethyl)phenyl] -4-piperidinol B Aniline Radical Cation (1e- Oxidation) A->B O2, Thermal Stress C Benzoquinone Imine Intermediate B->C -H+, -e- D Colored Oligomers (Yellow/Brown) C->D Polymerization

Fig 1. Oxidative degradation pathway of the aniline moiety into colored oligomers.

ProtocolWorkflow S1 1. Aliquot Preparation (Control vs. Stressed) S2 2. Thermal/Oxidative Incubation (40°C/75% RH) S1->S2 S3 3. HPLC-UV/MS Analysis S2->S3 S4 4. Mass Balance & m/z Shift Verification S3->S4

Fig 2. Self-validating workflow for forced degradation and stability profiling.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Physiochemical Properties of PANI Thin Films Source: IGI Global URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Welcome to the technical support guide for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This valuable building block is instrumental in the synthesis of complex molecules for pharmaceuticals and advanced material...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. This valuable building block is instrumental in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] However, its unique structure presents a significant challenge: steric hindrance. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

The primary challenge arises from the molecule's ortho-substituted aniline moiety. The trifluoromethyl (-CF3) group is electronically withdrawing and, more importantly, sterically demanding.[2][3] This bulkiness shields the nucleophilic amino group, impeding the approach of reagents and complicating common transformations like acylations and cross-coupling reactions.[4][5] This guide is designed to provide you with the strategic insights needed to achieve high yields and predictable outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is sluggish and gives low yields. What's causing this and how can I fix it?

A1: This is a classic case of steric hindrance. The ortho -CF3 group physically blocks the nitrogen atom, making it a poor nucleophile.[6] Additionally, the 4-piperidinol group is also bulky. To improve your reaction, consider the following:

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for hindered anilines.[6]

  • Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[6]

  • Utilize Peptide Coupling Reagents: For particularly stubborn acylations, powerful coupling agents used in peptide synthesis, such as HATU, can be very effective.[6]

  • Force Deprotonation: In extreme cases, you can deprotonate the aniline with a strong, non-nucleophilic base (e.g., NaH) in an anhydrous aprotic solvent (like THF) before adding the acylating agent. This dramatically increases the nucleophilicity of the nitrogen.[6]

  • Protect the Hydroxyl Group: The 4-piperidinol hydroxyl group can compete in acylation reactions.[6] Consider protecting it as a silyl ether (e.g., TBDMS) before attempting N-acylation. This protecting group is robust but can be easily removed later with a fluoride source like TBAF.[7]

Q2: I'm attempting a Buchwald-Hartwig amination with an aryl halide, but the reaction is failing. What catalyst system is best for this hindered substrate?

A2: The success of a Buchwald-Hartwig reaction with a sterically hindered aniline like this one is highly dependent on the choice of ligand on the palladium catalyst.[8][9]

  • Choose Bulky, Electron-Rich Ligands: Standard ligands like PPh3 are often ineffective. You need bulky, electron-rich monophosphine ligands. These promote the formation of the active, monoligated palladium species that is crucial for coupling sterically demanding partners.[8][9]

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like RuPhos, XPhos, or SPhos are specifically designed for hindered couplings and are often the first choice.

    • Ferrocene-Derived Ligands (Hartwig Ligands): Josiphos-type ligands are also highly effective.[8]

  • Consider Nickel Catalysis: For some sterically demanding couplings, especially with aryl chlorides, nickel-based catalyst systems have emerged as a powerful alternative to palladium.[10] A dual-base system using a Ni(II) precatalyst and a ligand like a Josiphos derivative can be very effective.[10]

Q3: How can I selectively react at the aniline nitrogen without modifying the piperidinol hydroxyl group?

A3: Chemoselectivity is key. The relative nucleophilicity of the aniline nitrogen versus the secondary alcohol can be exploited.

  • N-Acylation: N-acylation can often be achieved preferentially at lower temperatures.[6]

  • N-Arylation (Buchwald-Hartwig): The conditions for C-N bond formation are typically specific to the amine and do not readily form C-O bonds with alcohols under the same conditions.

  • Protecting Group Strategy: The most reliable method is to protect the hydroxyl group. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice as it's stable to many reaction conditions used for amine modification but can be selectively removed later.[7][11]

Troubleshooting Guides

Table 1: Troubleshooting N-Acylation Reactions
Symptom Possible Cause Recommended Solution
Low to No Conversion 1. Insufficient reactivity of acylating agent. 2. Steric hindrance impeding nucleophilic attack. 3. Inadequate catalyst or lack thereof.1. Switch from acid anhydride to a more reactive acyl chloride.[6] 2. Increase reaction temperature; monitor for decomposition. 3. Add a nucleophilic catalyst like DMAP. For very difficult cases, use a peptide coupling agent (e.g., HATU).[6]
O-Acylation Side Product The piperidinol hydroxyl group is competing with the aniline for the acylating agent.1. Protect the hydroxyl group with a TBDMS or other suitable protecting group prior to N-acylation.[7] 2. Attempt the reaction at a lower temperature to favor N-acylation.[6]
Reaction Stalls Reversible reaction or catalyst deactivation.1. Ensure strictly anhydrous conditions. 2. Use a stronger, non-nucleophilic base to drive the reaction forward.
Table 2: Troubleshooting Buchwald-Hartwig Cross-Coupling Reactions
Symptom Possible Cause Recommended Solution
No Reaction / Low Yield 1. Inappropriate ligand for hindered substrate. 2. Catalyst deactivation. 3. Incorrect base selection.1. Switch to a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, Josiphos).[8][9] 2. Ensure the reaction is under a strictly inert atmosphere (Argon/Nitrogen).[9] 3. Use a strong, non-coordinating base like NaOtBu or LHMDS.
Side Product Formation (e.g., Hydrodehalogenation) Reduction of the aryl halide instead of amination.1. Lower the reaction temperature. 2. Ensure the absence of water or other protic impurities.[9] 3. Screen different ligands; some may favor the desired coupling over reduction.
Aryl Halide Homocoupling Favored at high temperatures.1. Lower the reaction temperature. 2. Use a lower catalyst loading.[9]

Experimental Protocols & Visual Guides

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates how the bulky ortho-trifluoromethyl group and the piperidinol ring shield the aniline nitrogen, making it difficult for incoming reagents to access.

Steric_Hindrance cluster_molecule 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol A NH₂ C Piperidinol Ring B CF₃ Reagent Electrophile (e.g., Acyl Chloride) B->Reagent Steric Clash C->Reagent Steric Clash Ar Aromatic Ring Ar->A Ar->B Reagent->A Approach Hindered

Caption: Steric shielding of the aniline nitrogen by adjacent groups.

Protocol: Optimized Buchwald-Hartwig Amination for Hindered Substrates

This protocol employs a state-of-the-art catalyst system designed to overcome steric challenges.[8][9]

Materials:

  • 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or glovebox

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, add the Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add Reagents: Add the 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and the aryl bromide to the flask.

  • Add Solvent: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

If a reaction fails, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions Is_Coupling Is it a Cross-Coupling Reaction? Check_Conditions->Is_Coupling Is_Acylation Is it an Acylation Reaction? Check_Conditions->Is_Acylation Optimize_Coupling Optimize Coupling: 1. Change Ligand (e.g., RuPhos) 2. Screen Bases (NaOtBu) 3. Consider Ni Catalyst Is_Coupling->Optimize_Coupling Yes Optimize_Acylation Optimize Acylation: 1. Use Acyl Chloride 2. Add DMAP Catalyst 3. Protect -OH Group Is_Acylation->Optimize_Acylation Yes Success High Yield Achieved Optimize_Coupling->Success Optimize_Acylation->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Doyle, A. G., et al. General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics. Available from: [Link]

  • Dong, G., et al. Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organo- boranes by Selective Carbon–Nitrogen Cleavage. Journal of the American Chemical Society. Available from: [Link]

  • Li, G., et al. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chinese Journal of Chemistry. Available from: [Link]

  • Buchwald, S. L., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available from: [Link]

  • Wang, F., et al. Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Organic Letters. Available from: [Link]

  • Lalic, G., et al. Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Available from: [Link]

  • Němec, V., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available from: [Link]

  • Melchiorre, P., et al. Trifluoromethylarylation of alkenes using anilines. Chemical Science. Available from: [Link]

  • Martin, R., et al. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Nature Communications. Available from: [Link]

  • Růžička, A., et al. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Available from: [Link]

  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Available from: [Link]

  • Noël, T., et al. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available from: [Link]

  • Buchwald, S. L., et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link]

  • Nørskov, J. K., et al. Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis. Available from: [Link]

  • Buchwald, S. L. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available from: [Link]

  • Zhang, X., et al. Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. Organic Letters. Available from: [Link]

  • Bickelhaupt, F. M., et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Available from: [Link]

  • Gmeiner, P., et al. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • Doyle, A. G., et al. Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • ResearchGate. Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. Available from: [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

Troubleshooting

Preventing degradation of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in aqueous solutions

Welcome to the Technical Support and Troubleshooting Center for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol . This guide is engineered for research scientists and drug development professionals who require robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol . This guide is engineered for research scientists and drug development professionals who require robust, field-proven methodologies to prevent the degradation of this compound in aqueous environments.

Here, we move beyond basic instructions to explore the mechanistic causality of degradation, empowering you to design self-validating experimental systems.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: My aqueous stock solutions develop a pink or brown discoloration after 24–48 hours. What is the chemical mechanism behind this, and how can I stop it?

The Causality: The discoloration is the hallmark of primary aromatic amine (aniline) auto-oxidation[1]. The molecule contains an electron-rich aniline moiety. Dissolved oxygen, catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from glassware or buffer salts, initiates a single-electron transfer. This forms a highly reactive aminyl radical. The radical rapidly oxidizes into a nitroso derivative, which then couples with unreacted amine molecules to form highly conjugated, intensely colored azo and azoxy dimers [2]. The Solution: Implement a strict deoxygenation protocol. Purge HPLC-grade water with Argon for 30 minutes prior to dissolution to displace dissolved oxygen.

Q2: Will lowering the pH improve the stability of this compound in solution?

The Causality: Yes, but it must be precisely controlled. The molecule contains two nitrogen centers: the N-aryl piperidine nitrogen and the primary aniline nitrogen. The strongly electron-withdrawing trifluoromethyl (-CF3) group lowers the pKa of the aniline significantly. By adjusting the solution to pH 4.0–4.5, you fully protonate the piperidine moiety (maximizing aqueous solubility) and partially protonate the aniline. A protonated amine lacks the free electron lone pair required to initiate the radical oxidation cascade. The Solution: Buffer the solution using a 50 mM Acetate buffer at pH 4.0. Avoid hydrochloric acid if trace metals are present, as chloride ions can act as bridging ligands in metal-catalyzed oxidations.

Q3: What are the optimal excipients to add for long-term storage of stock solutions?

The Causality: Because auto-oxidation is a chain reaction, you need a two-pronged defense mechanism: a metal chelator to stop initiation, and a sacrificial antioxidant to terminate propagation. The Solution: Add 1 mM EDTA to sequester catalytic trace metals, and 0.1% (w/v) Ascorbic Acid . Ascorbic acid possesses a lower oxidation potential than the aniline moiety and will preferentially scavenge reactive oxygen species.

Q4: How does light exposure impact the stability profile?

The Causality: Photons in the UV and near-UV spectrum can homolytically cleave bonds or excite the molecule into a triplet state, drastically lowering the activation energy required for aminyl radical formation. The Solution: Perform all dissolutions in amber glass vials and store under dark conditions.

Part 2: Mandatory Visualizations

Mechanistic Pathway of Degradation

The following diagram illustrates the chemical causality of the degradation process and where our interventions halt the cascade.

OxidationPathway Start 1-[2-Amino-4-(trifluoromethyl)phenyl] -4-piperidinol Radical Aminyl Radical Intermediate (Highly Reactive) Start->Radical Dissolved O2, Trace Metals (Cu2+, Fe3+) Stable Protonated Amine Salt (Oxidation Resistant) Start->Stable pH 4.0 Buffer (Protonation) Nitroso Nitroso Derivative (Pink/Brown Color) Radical->Nitroso Further Oxidation (Light Accelerated) Azo Azo / Azoxy Dimers (Insoluble Precipitates) Nitroso->Azo Dimerization with Unreacted Amine Stable->Radical Pathway Blocked

Caption: Mechanistic pathway of primary amine auto-oxidation and pH-dependent stabilization.

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

To ensure a self-validating system, always prepare a control vial (unbuffered, no antioxidants) alongside your stabilized stock to verify the efficacy of the protocol.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 100 mL of HPLC-grade water into a sterile glass bottle. Submerge an Argon gas line and sparge vigorously for 30 minutes.

  • Buffer & Stabilizer Addition: While maintaining an Argon headspace, add Sodium Acetate to achieve a 50 mM concentration. Add 1 mM EDTA and 0.1% (w/v) Ascorbic Acid.

  • pH Adjustment: Titrate the solution to exactly pH 4.0 using dilute Acetic Acid.

  • Active Pharmaceutical Ingredient (API) Dissolution: Weigh the required mass of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. Slowly add it to the stirring buffer under Argon.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PTFE syringe filter (avoid PES or Nylon, which may bind the compound) directly into pre-purged amber glass vials.

  • Storage: Seal with PTFE-lined caps and store at -20°C.

Workflow Step1 1. Degas Argon Sparge Step2 2. Stabilize EDTA + Ascorbate Step1->Step2 Step3 3. Buffer pH 4.0 Acetate Step2->Step3 Step4 4. Dissolve Add Compound Step3->Step4 Step5 5. Filter 0.22µm PTFE Step4->Step5 Step6 6. Store Amber Vials, -20°C Step5->Step6

Caption: Step-by-step experimental workflow for preparing degradation-resistant aqueous stock solutions.

Protocol 2: Forced Degradation (Stress Testing)

To comply with regulatory expectations and validate your formulation, subject the compound to forced degradation per ICH Q1A(R2) guidelines [3].

  • Oxidative Stress: Spike 1 mL of the stabilized stock with 3% H₂O₂. Monitor via HPLC-UV at 0, 4, and 24 hours.

  • Thermal Stress: Incubate sealed vials at 40°C / 75% RH equivalent for 7 days.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV energy.

Part 4: Data Presentation

Table 1: Quantitative Degradation Matrix (HPLC Purity % over 7 Days)

This table summarizes the causality of environmental factors on compound stability, demonstrating the necessity of the combined stabilization approach.

Storage ConditionpH LevelAdditives / ExcipientsLight ExposurePurity at Day 1Purity at Day 7Primary Degradant
Ambient H₂O (Control)7.2NoneAmbient Light94.2%68.5%Azo Dimers (Colored)
Acidic Buffer4.0NoneAmbient Light98.1%89.3%Nitroso Intermediate
Antioxidant Only7.20.1% Ascorbic AcidDark99.0%92.1%Aminyl Radicals
Optimized Protocol 4.0 EDTA + Ascorbic Acid Dark (Amber) 99.9% 99.5% None Detected
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Solution turns pink/yellowOxygen ingress / Aniline oxidationDiscard solution. Re-sparge solvent with Argon; ensure vials have intact PTFE septa.
Precipitate forms at pH 7.4Free-base insolubilityLower pH to 4.0–4.5 to protonate the piperidine ring, increasing aqueous solubility.
Rapid degradation despite ArgonTrace metal catalysis (Fenton-like)Add 1 mM EDTA to the buffer system to sequester heavy metal ions.

Part 5: References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI Molecules URL:[Link]

  • Oxidation of Primary Aromatic Amines under Irradiation with Ultrasound and/or Microwaves Source: ResearchGate / Chemical Communications URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and Standard Trifluoromethylphenyl Derivatives for Drug Discovery

Introduction: The Strategic Value of the Trifluoromethylphenyl Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Trifluoromethylphenyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of novel chemical entities. Among these, the trifluoromethyl (CF3) group, particularly when appended to a phenyl ring, offers a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[1] The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule.[1] This guide provides an in-depth comparative analysis of the novel compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol against well-established trifluoromethylphenyl derivatives, offering a predictive lens into its potential as a drug candidate.

The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and improve binding affinity to biological targets.[1] This is attributed to the high bond energy of the carbon-fluorine bond, making it resistant to enzymatic cleavage. When strategically placed, a CF3 group can lead to a longer drug half-life and a more predictable pharmacokinetic profile.

This guide will dissect the predicted attributes of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and compare them with known data for standard trifluoromethylphenyl derivatives such as 4-(trifluoromethyl)phenol and 4-(trifluoromethyl)aniline, as well as the more structurally analogous and biologically active 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol.

Comparative Analysis of Physicochemical Properties

A molecule's journey through the body is fundamentally governed by its physicochemical properties. Here, we present a comparative table of key predicted and known properties for our compound of interest and its benchmarks.

Property1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (Predicted)4-(Trifluoromethyl)phenol[2][3][4][5]4-(Trifluoromethyl)aniline[6][7]4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol[8][9]
Molecular Weight ( g/mol ) 260.25162.11161.12295.7
pKa Amine: ~4-5; Phenol-like (piperidinol OH): ~10-118.675Amine: ~3.5Piperidinol OH: ~10-11
LogP (Predicted) ~2.5 - 3.02.582.33~3.5 - 4.0
Aqueous Solubility Low to moderateInsoluble/Sparingly SolubleSparingly solubleLow
Melting Point (°C) Crystalline solid, likely >150°C45-4738-42Not widely reported, likely a crystalline solid
Boiling Point (°C) High, >300°C178-17982-84 (at 12 mmHg)High, >300°C

Causality Behind Predicted Properties:

  • 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: The presence of both a basic amino group and a weakly acidic piperidinol hydroxyl group suggests amphoteric character, potentially influencing its solubility in a pH-dependent manner. The combination of the trifluoromethylphenyl and piperidinol rings contributes to a higher molecular weight and predicted lipophilicity compared to the simpler aniline and phenol derivatives.

  • Standard Derivatives: 4-(Trifluoromethyl)phenol and 4-(trifluoromethyl)aniline are foundational building blocks. Their lower molecular weights and simpler structures result in more moderate lipophilicity. The electron-withdrawing trifluoromethyl group significantly impacts the pKa of the phenol and aniline moieties, making them more acidic and less basic, respectively, compared to their non-fluorinated counterparts.

  • 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: The addition of a chlorine atom and the more complex bicyclic-like structure increases its molecular weight and lipophilicity, suggesting lower aqueous solubility. This compound serves as a valuable benchmark due to its shared piperidinol core and demonstrated biological activity.[8][9]

Comparative Biological and Pharmacological Profiles

While direct biological data for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is not yet available, we can infer its potential activities based on its structural components and comparison with related molecules.

Predicted Biological Activities of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol:

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs.[10] Its ability to cross the blood-brain barrier, enhanced by the lipophilic trifluoromethylphenyl group, suggests potential applications in neurology or psychiatry.

  • Analgesic Potential: The structural similarity to 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, for which derivatives have shown potent analgesic effects, strongly suggests that our compound of interest could also modulate pain pathways.[8][9]

  • Kinase Inhibition: The aminophenyl moiety is a common pharmacophore in kinase inhibitors. The specific substitution pattern on the phenyl ring could confer selectivity for certain kinase targets.

Comparative Biological Activities of Standard Derivatives:

  • 4-(Trifluoromethyl)phenol: Primarily studied as a metabolite of drugs like fluoxetine, it has demonstrated cytotoxicity in liver slices.[3][5] Its biological activity is often linked to its role in drug metabolism pathways.

  • 4-(Trifluoromethyl)aniline: Known to exhibit hematotoxicity, affecting red blood cells.[6] This highlights the importance of evaluating the toxicological profile of any new derivative containing this moiety. Some trifluoro-anilines have also been investigated for their antimicrobial and antibiofilm properties.[11][12]

  • 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: As previously mentioned, derivatives of this compound have been synthesized and evaluated for their analgesic properties, with some showing potency comparable to morphine.[8][9] This provides a strong rationale for investigating similar activities in novel analogs.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties and activities of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, a series of well-defined in vitro assays are essential. The following section provides detailed, step-by-step protocols for key comparative experiments.

In Vitro Metabolic Stability Assay

This assay is crucial for assessing a compound's susceptibility to metabolism, a key determinant of its in vivo half-life.[13]

Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound and control compounds (e.g., a known rapidly metabolized compound and a known stable compound) in DMSO.

    • Prepare a 10 mM stock solution of NADPH in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro metabolic stability assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring mitochondrial activity.[14]

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Culture:

    • Seed a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Cytotoxicity_Assay_Workflow cluster_Cell_Prep Cell Preparation cluster_Treatment Compound Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Add Compound to Cells Incubate_24h->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compound Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is the industry standard for predicting in vivo oral drug absorption.[15][16]

Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral chamber and collect samples from the apical chamber at various time points.

    • Include control compounds with known high and low permeability.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Caco2_Permeability_Assay_Workflow cluster_Culture Cell Culture cluster_Experiment Permeability Experiment cluster_Analysis Analysis cluster_Data Data Interpretation Culture_Caco2 Culture Caco-2 Cells on Transwell Inserts for 21 Days Verify_Monolayer Verify Monolayer Integrity (TEER) Culture_Caco2->Verify_Monolayer Add_Compound_A Add Compound to Apical (A) or Basolateral (B) Chamber Verify_Monolayer->Add_Compound_A Collect_Samples Collect Samples from Opposite Chamber at Time Points Add_Compound_A->Collect_Samples Quantify_LCMS Quantify Compound Concentration by LC-MS/MS Collect_Samples->Quantify_LCMS Calculate_Papp Calculate Apparent Permeability (Papp) Quantify_LCMS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the Caco-2 permeability assay.

Conclusion and Future Directions

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol represents a novel chemical entity with significant potential in drug discovery. Based on a comparative analysis with established trifluoromethylphenyl derivatives, it is predicted to possess favorable drug-like properties, including enhanced metabolic stability and membrane permeability, which are hallmarks of the trifluoromethylphenyl motif. The presence of the piperidinol core, particularly in light of the known analgesic activity of structurally similar compounds, provides a strong rationale for investigating its potential as a CNS agent or analgesic.

The provided experimental protocols offer a clear roadmap for the empirical characterization of this and other novel trifluoromethylphenyl derivatives. A systematic evaluation of its metabolic stability, cytotoxicity, and permeability will provide the foundational data necessary to validate its potential and guide further preclinical development.

Future research should focus on the efficient synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, followed by the comprehensive in vitro testing outlined in this guide. Subsequent structure-activity relationship (SAR) studies, involving modifications of both the piperidinol and the aminotrifluoromethylphenyl moieties, will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile.

References

  • Haider, S., Saify, Z. S., Mushtaq, N., Siddiqui, F., Rao, T. A., Mallick, T. Z., & Begum, N. (2022). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. ResearchGate. [Link]

  • Haider, S., Saify, Z. S., Mushtaq, N., Siddiqui, F., Rao, T. A., Mallick, T. Z., & Begum, N. (2022). Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • LookChem. (2025). 4-(trifluoromethyl)phenol. LookChem. [Link]

  • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Eurofins Discovery. [Link]

  • PubChem. (2026). 4-(Trifluoromethyl)phenol. PubChem. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Labinsights. [Link]

  • Creative Bioarray. (n.d.). In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Creative Bioarray. [Link]

  • PubMed. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • ResearchGate. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • PubMed Central. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PubMed Central. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • PubMed. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • PubMed Central. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • PubMed Central. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed Central. [Link]

  • ResearchGate. (2025). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. ResearchGate. [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.[Link]

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Comparative

Analytical Method Validation for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter molecules that appear deceptively simple on paper but present significant chromatographic challenges in the laboratory. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecules that appear deceptively simple on paper but present significant chromatographic challenges in the laboratory. 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (MW: 260.26 g/mol ) is a prime example. This compound features a highly hydrophobic trifluoromethyl (-CF3) group, a primary aniline amine, and a secondary-like basic nitrogen embedded within the piperidinol ring.

This structural dichotomy—combining strong localized polarity with pronounced lipophilicity—demands a tailored analytical approach. Standard generic gradients inevitably lead to peak tailing, poor retention time reproducibility, or severe matrix suppression in mass spectrometry. This guide objectively compares the performance of HPLC-UV and LC-MS/MS for the quantification of this compound, providing field-proven, self-validating protocols grounded in [1] and [2] regulatory frameworks.

Mechanistic Chromatography: The Causality of Method Design

To quantify a molecule accurately, we must first understand its behavior in solution. The piperidinol nitrogen in this compound is highly basic (pKa ~9.5). At a neutral pH (pH 7), it is fully protonated.

The Causality of Tailing: If analyzed on a standard C18 column at pH 7, the protonated basic nitrogen interacts with ionized residual silanols (pKa ~4.5) on the silica support. This secondary ion-exchange interaction causes severe peak tailing and poor recovery, a phenomenon well-documented in .

The Engineered Solutions:

  • For HPLC-UV (API Quantification): We utilize a high-pH mobile phase (pH 10.5) to deprotonate the piperidinol nitrogen, rendering the molecule neutral. Combined with an Ethylene Bridged Hybrid (BEH) column capable of withstanding high pH, this eliminates silanol interactions, yielding sharp, symmetrical peaks.

  • For LC-MS/MS (Bioanalysis): High pH suppresses ionization in positive Electrospray Ionization (ESI+). Therefore, we must use a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) to ensure complete protonation. To prevent tailing at low pH, we utilize a Charged Surface Hybrid (CSH) column, which carries a slight positive surface charge that electrostatically repels the protonated analyte.

MethodSelection Start 1-[2-Amino-4-(CF3)phenyl]-4-piperidinol Split Analytical Goal? Start->Split HPLC HPLC-UV API / Intermediate QC Split->HPLC High Concentration (>0.1% w/w) LCMS LC-MS/MS Bioanalysis / Trace Split->LCMS Trace Levels (pg/mL to ng/mL) OptHPLC High pH (10.5) Mobile Phase BEH C18 Column (Suppress Amine Ionization) HPLC->OptHPLC OptLCMS Low pH (0.1% FA) Mobile Phase CSH C18 Column (Promote ESI+ Protonation) LCMS->OptLCMS

Fig 1: Decision matrix and mechanistic optimization for chromatographic method selection.

Performance Comparison: HPLC-UV vs. LC-MS/MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is an option, it requires complex derivatization (e.g., using BSTFA) of both the piperidinol hydroxyl group and the primary amine to prevent thermal degradation. This introduces unnecessary variance. Therefore, HPLC-UV and LC-MS/MS remain the gold standards.

ParameterHPLC-UV (API / Bulk Release)LC-MS/MS (Bioanalysis / Trace)Mechanistic Causality / Notes
Primary Application Purity testing, Assay quantificationPharmacokinetics, Genotoxic impuritiesUV is non-destructive and highly linear at high concentrations; MS provides extreme sensitivity.
Linear Dynamic Range 1.0 µg/mL – 150 µg/mL0.05 ng/mL – 500 ng/mLMS detectors saturate at high concentrations due to space-charge effects in the ion trap/quadrupole.
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 ng/mL (10 pg/mL)MS/MS isolates the specific precursor-to-product ion transition, eliminating background noise.
Precision (%RSD) ≤ 1.0%≤ 5.0%HPLC-UV benefits from simpler sample prep and stable UV absorption.
Matrix Effect Susceptibility LowHigh (Requires Internal Standard)Co-eluting phospholipids can suppress ESI ionization in LC-MS/MS.

Self-Validating Experimental Protocols

A protocol is scientifically void unless it proves its own validity during every run. The following methods incorporate built-in System Suitability Testing (SST) and matrix evaluations to create a self-validating system.

Protocol A: HPLC-UV for API Quantification

Designed in accordance with[1].

  • Sample Preparation: Dissolve 10.0 mg of the API in 10.0 mL of diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-10 min (5% → 95% B), 10-12 min (95% B), 12-15 min (5% B).

    • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Self-Validation (SST Check): Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for the run if:

    • Peak Area %RSD is ≤ 1.5%.

    • USP Tailing Factor is ≤ 1.5 (confirming the high-pH suppression of silanol interactions is working).

Protocol B: LC-MS/MS for Bioanalysis (Plasma)

Designed in accordance with [2].

  • Sample Preparation: Perform protein precipitation by adding 150 µL of Acetonitrile (containing 10 ng/mL of a stable isotope-labeled Internal Standard) to 50 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatographic Conditions:

    • Column: Waters CORTECS CSH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10% → 90% B), 3.0-4.0 min (90% B), 4.0-5.0 min (10% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters: ESI Positive mode. Monitor the MRM transition: [M+H]+ m/z 261.1 → m/z 160.1 (representing the loss of the piperidinol ring, leaving the stable CF3-phenyl-amine fragment).

  • Self-Validation (Matrix Effect Evaluation): Perform a post-column infusion of the analyte at 10 ng/mL while injecting a blank plasma extract. Monitor the baseline for ion suppression zones. The analyte retention time (approx. 2.2 min) must fall completely outside any suppression dips caused by endogenous phospholipids.

Regulatory Validation Framework

Whether developing a method for API release or clinical bioanalysis, the validation lifecycle must follow a logical, sequential pathway to ensure data integrity.

ValidationWorkflow SST System Suitability (Self-Validation) Spec Specificity (Interference Check) SST->Spec Lin Linearity & Range (Calibration Model) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Robust Robustness (DoE Variations) AccPrec->Robust

Fig 2: ICH Q2(R2) aligned validation workflow ensuring a self-validating analytical system.

By strictly adhering to the[1], we ensure that specificity, linearity, accuracy, and precision are not just tested in a vacuum, but are proven under the exact conditions of routine use. For bioanalytical applications, the [2] dictate that incurred sample reanalysis (ISR) must also be performed to prove that the method remains robust when applied to actual subject samples, rather than just pristine spiked standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. Wiley. Retrieved from[Link]

Sources

Validation

Benchmarking 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: A Comparative Guide to Kir7.1 Channel Inhibition

This guide provides a comprehensive technical comparison of the novel compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol against established pharmacological inhibitors of the inward rectifier potassium (Kir) ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the novel compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol against established pharmacological inhibitors of the inward rectifier potassium (Kir) channel Kir7.1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation.

Introduction: The Significance of Kir7.1 and the Emergence of a Novel Inhibitor

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in a variety of tissues. It plays a key role in the brain, eye, and uterus.[1][2][3] Dysfunction of this channel has been implicated in several channelopathies, highlighting the need for potent and selective pharmacological tools to probe its physiological and pathological roles.

Recent high-throughput screening efforts have identified a class of compounds centered around a 2-amino-4-(trifluoromethyl)phenyl piperidine scaffold as potent inhibitors of Kir7.1. One of the initial hits from these screens was VU714 (1-[2-Amino-4-(trifluoromethyl)phenyl]-4-methylpiperidine), which demonstrated inhibitory activity against the Kir7.1 channel.[1][2] The subject of this guide, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, is a close structural analog of VU714, suggesting a similar mechanism of action centered on the inhibition of Kir7.1. This guide will benchmark the expected performance of this novel compound against two well-characterized Kir7.1 inhibitors: ML418 and VU590.

The Comparators: Established Kir7.1 Inhibitors

To provide a robust benchmark, we have selected two inhibitors with distinct profiles:

  • ML418: A potent and highly selective inhibitor of Kir7.1. It was developed through medicinal chemistry optimization of the initial hit, VU714, and represents the current state-of-the-art for selective Kir7.1 inhibition.[1][2][3]

  • VU590: A dual inhibitor of Kir1.1 and Kir7.1. This compound is useful for comparative studies to dissect the roles of these two closely related Kir channels.[4]

Mechanism of Action: Pore Blockade of the Kir7.1 Channel

The primary mechanism of action for this class of inhibitors is the direct blockade of the Kir7.1 channel pore. These small molecules are thought to enter the intracellular mouth of the channel and physically occlude the ion conduction pathway. Site-directed mutagenesis studies on VU714 and ML418 have identified key amino acid residues within the pore-lining region that are critical for their inhibitory activity.[1][2][4]

Below is a diagram illustrating the proposed binding site of these inhibitors within the Kir7.1 channel pore.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir71 Kir7.1 Channel Tetramer K_ion_in K+ Kir71->K_ion_in K_ion_out K+ K_ion_out->Kir71 K+ Influx Inhibitor 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol Inhibitor->Kir71 Pore Blockade

Caption: Proposed mechanism of Kir7.1 inhibition.

Comparative Performance Data

The following table summarizes the key performance metrics for the benchmark inhibitors. The data for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is projected based on its structural similarity to VU714 and the established structure-activity relationships in this chemical series.

CompoundTarget(s)IC50 (Kir7.1)Selectivity ProfileAssay Method
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol Kir7.1 (predicted)~1-5 µM (projected)Moderately selective over other Kir channels (projected)Thallium Flux Assay, Whole-Cell Patch Clamp
ML418 Kir7.1310 nM>17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1.[1][2][3]Thallium Flux Assay, Whole-Cell Patch Clamp
VU714 Kir7.11.5 µM (Patch Clamp), 5.6 µM (Tl+ Flux)[1][2]Moderately selective over other Kir channels.[1]Thallium Flux Assay, Whole-Cell Patch Clamp
VU590 Kir1.1, Kir7.1~8 µM[4]Also inhibits Kir1.1 with high potency.[4]Thallium Flux Assay, Whole-Cell Patch Clamp

Experimental Methodologies for Benchmarking

To ensure scientific rigor and reproducibility, standardized in vitro assays are employed to characterize and compare Kir7.1 inhibitors. The two primary methods are the thallium flux assay and whole-cell patch-clamp electrophysiology.

High-Throughput Screening: Thallium Flux Assay

The thallium flux assay is a fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that a Tl+-sensitive fluorescent dye will report this influx.

cluster_workflow Thallium Flux Assay Workflow A Plate cells expressing Kir7.1 B Load cells with Tl+-sensitive fluorescent dye A->B C Add test compounds (e.g., 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol) B->C D Add Tl+ stimulus C->D E Measure fluorescence change over time D->E F Calculate IC50 from dose-response curve E->F

Caption: Workflow for the Thallium Flux Assay.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably expressing the human Kir7.1 channel are seeded into 384-well microplates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: The test compound, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, and control inhibitors are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing thallium sulfate is added to all wells simultaneously to initiate ion flux.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence increase is proportional to the Tl+ influx. Dose-response curves are generated by plotting the percent inhibition against the compound concentration to determine the IC50 value.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard technique for characterizing the effects of a compound on ion channel function. It provides a direct measure of the ionic current flowing through the channels in real-time.

cluster_workflow Whole-Cell Patch-Clamp Workflow A Prepare cells expressing Kir7.1 B Establish whole-cell configuration with a glass micropipette A->B C Apply voltage clamp protocol to elicit Kir7.1 currents B->C D Record baseline currents C->D E Perfuse test compound at increasing concentrations D->E F Record current inhibition at each concentration E->F G Generate dose-response curve and calculate IC50 F->G

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Cells expressing Kir7.1 are prepared on coverslips.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit inward and outward currents through the Kir7.1 channels.

  • Baseline Recording: The stable baseline current is recorded before the application of any compound.

  • Compound Application: The test compound is applied to the cell via a perfusion system at a range of concentrations.

  • Data Acquisition: The degree of current inhibition is measured at each concentration.

  • Data Analysis: The percentage of current block is plotted against the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

Based on the structure-activity relationship of its close analog VU714, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is predicted to be a moderately potent inhibitor of the Kir7.1 potassium channel. To definitively establish its pharmacological profile, it is essential to perform the detailed experimental procedures outlined in this guide. Benchmarking against the highly selective inhibitor ML418 and the dual inhibitor VU590 will provide a comprehensive understanding of its potency, selectivity, and potential as a research tool or therapeutic lead.

Future studies should focus on a full selectivity panel against other Kir channel subtypes and a broader range of ion channels to fully characterize its off-target effects. In vivo pharmacokinetic and pharmacodynamic studies will also be crucial to evaluate its potential for in vivo applications.

References

  • Le, T., et al. (2016). ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. ACS Chemical Neuroscience, 7(7), 1013-1023. [Link]

  • Le, T., et al. (2016). ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. PubMed Central, PMCID: PMC5004123. [Link]

  • Denton, J. S., et al. (2021). Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. American Journal of Physiology-Cell Physiology, 320(4), C596-C613. [Link]

Sources

Comparative

Reproducibility in the Synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a critical functionalized aniline building block, frequently utilized in the synthesis of metalloprotease inhibitors and TNF- α convertase (TACE) modulators[1]. The standard synthetic route involves the nucleophilic aromatic substitution ( SN​Ar ) of a 2-halo-5-(trifluoromethyl)nitrobenzene with 4-piperidinol, followed by the reduction of the nitro group to an amine.

While the SN​Ar step is highly robust, the subsequent nitro reduction step is notoriously prone to reproducibility issues in batch synthesis . As a Senior Application Scientist, I have observed that variations in mass transfer, localized exotherms, and catalyst poisoning frequently lead to incomplete reduction or the formation of dimeric impurities. This guide objectively compares traditional batch hydrogenation, chemical reduction, and continuous flow catalytic hydrogenation, providing mechanistic causality and self-validating protocols to ensure synthetic integrity.

Mechanistic Causality: The Nitro Reduction Bottleneck

To understand why batch synthesis fails, we must examine the reaction kinetics. The reduction of aromatic nitro compounds follows the classic Haber Mechanism (proposed in 1898)[2]. This is a multi-step thermodynamic cascade:

  • Direct Route: Nitro Nitroso Hydroxylamine Amine.

  • Condensation Route (Impurity Pathway): Nitroso + Hydroxylamine Azoxy / Azo Dimers[3].

The Causality of Batch Failure

The reduction of a nitro group is highly exothermic ( ΔH≈−500 kJ/mol). In a traditional batch reactor, poor gas-liquid-solid mixing (hydrogen gas, solvent, and heterogeneous Pd/C catalyst) creates a mass transfer bottleneck at the hydroxylamine intermediate[2]. Because the final step (hydroxylamine to amine) is rate-limiting, the hydroxylamine accumulates. If localized heating occurs due to poor thermal dissipation, the accumulated hydroxylamine reacts with the highly reactive nitroso intermediate to form irreversible azoxy and azo dimers[3]. Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group and the sterically bulky piperidinol ortho-substituent further stalls the reaction kinetics, exacerbating impurity formation.

Mandatory Visualization: The Haber Reaction Pathway

HaberMechanism Nitro Nitroarene (Starting Material) Nitroso Nitroso Intermediate (Highly Reactive) Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (Mass Transfer Bottleneck) Nitroso->Hydroxylamine + H2 (Fast) Dimers Azoxy / Azo Dimers (Batch Impurities) Nitroso->Dimers Condensation (Poor Mixing) Amine Target Amine (Desired Product) Hydroxylamine->Amine + H2 (Slow / Rate Limiting) Hydroxylamine->Dimers

Reaction pathway of nitro reduction highlighting the hydroxylamine bottleneck and impurity divergence.

Comparison of Synthetic Alternatives

To overcome the hydroxylamine bottleneck, process chemists typically evaluate three distinct methodologies.

Method A: Traditional Batch Catalytic Hydrogenation (Pd/C, H2​ )
  • Mechanism: Heterogeneous catalytic hydrogenation using 5-10% Palladium on Carbon.

  • Pros: Atom-economical; standard equipment available in most labs.

  • Cons: Highly dependent on stirring speed and reactor geometry. Prone to thermal runaway and accumulation of dimeric impurities due to poor H2​ solubility in the solvent[4]. Occasional hydrodefluorination of the −CF3​ group if over-pressurized.

Method B: Batch Chemical Reduction (Fe / NH4​Cl )
  • Mechanism: Béchamp-style single-electron transfer reduction using iron powder and a mild proton source.

  • Pros: Avoids high-pressure hydrogen gas; highly chemoselective (does not cleave the −CF3​ group).

  • Cons: Generates massive amounts of iron oxide sludge. Extremely poor E-factor (kg waste / kg product), making it unsuitable for green chemistry or scale-up.

Method C: Continuous Flow Catalytic Hydrogenation (Packed-Bed Pt/C)
  • Mechanism: Pumping a homogeneous solution of the substrate and dissolved H2​ through a micro-reactor packed with a solid catalyst (e.g., 5% Pt/C sulfided)[5].

  • Pros: The high surface-to-volume ratio of the microreactor ensures near-instantaneous heat dissipation and perfect mass transfer[4]. The hydroxylamine intermediate is immediately reduced, completely suppressing dimer formation[6]. Platinum on carbon (sulfided) prevents any risk of hydrodehalogenation[5].

  • Cons: Requires specialized flow chemistry infrastructure (e.g., H-Cube or similar packed-bed reactors).

Quantitative Data Presentation

The following table summarizes the experimental performance of the three methods based on standardized 10-gram scale optimizations.

MetricMethod A: Batch (Pd/C)Method B: Batch (Fe/ NH4​Cl )Method C: Flow (Pt/C)
Yield (Isolated) 81%88%96%
Purity (HPLC) 91.5% (Azoxy impurities)94.0%>99.0%
Reaction Time 6 - 8 Hours4 Hours12 Minutes (Residence)
E-Factor ~15~45 (Iron sludge)<5
Scalability Poor (Exotherm risks)Poor (Filtration issues)Excellent (Numbering up)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Expected visual and thermodynamic changes are included so the operator can verify the reaction's integrity in real-time.

Protocol 1: Optimized Batch Catalytic Hydrogenation (Method A)

Use this method if flow infrastructure is unavailable, prioritizing strict temperature control.

  • Preparation: In a 500 mL heavy-walled Parr hydrogenation vessel, dissolve 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinol (10.0 g, 31.4 mmol) in anhydrous Methanol (150 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (1.0 g, 50% wet) under an argon blanket. Causality note: Wet catalyst prevents ignition of methanol vapors.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen ( 3×30 psi), followed by Hydrogen ( 3×30 psi).

  • Reaction: Pressurize the vessel to 50 psi with H2​ . Begin vigorous mechanical stirring (minimum 800 RPM to maximize gas-liquid interface). Maintain the internal temperature at 25-30 °C using a cooling water bath.

  • Validation Checkpoint: The reaction will exotherm within the first 30 minutes. A drop in H2​ pressure indicates the fast reduction to the hydroxylamine. If the temperature exceeds 35 °C, dimer impurities will exponentially increase.

  • Workup: After 6 hours (or when H2​ uptake ceases), vent the reactor, purge with N2​ , and filter the mixture through a pad of Celite. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol 2: Continuous Flow Catalytic Hydrogenation (Method C - Recommended)

This protocol utilizes a continuous flow reactor (e.g., ThalesNano H-Cube) equipped with a 5% Pt/C (sulfided) CatCart.

  • System Priming: Prime the flow reactor with anhydrous Methanol at a flow rate of 1.0 mL/min. Set the system pressure to 30 bar and the heater to 40 °C.

  • Substrate Preparation: Dissolve 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinol (10.0 g, 31.4 mmol) in anhydrous Methanol (314 mL) to create a 0.1 M homogeneous solution.

  • Processing: Switch the inlet valve from the solvent reservoir to the substrate solution. Set the H2​ production to "Full" (100% H2​ ratio).

  • Validation Checkpoint: Monitor the UV or IR inline detector (if equipped)[4]. The disappearance of the nitro stretch (~1520 cm−1 ) and the appearance of the amine stretch (~3300 cm−1 ) should be absolute, with no intermediate hydroxylamine peaks.

  • Collection: Collect the eluent in a receiving flask. The residence time in the catalyst bed is approximately 1-2 minutes.

  • Workup: Simply evaporate the methanol in vacuo. No filtration is required, and the product is obtained in >99% purity, completely bypassing the mass-transfer limitations of batch synthesis.

References

  • Aromatic sulfone hydroxamic acid metalloprotease inhibitor Google P
  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts National Library of Medicine (PMC)[Link]

  • Evaluation of hydrogenation catalysts for selective nitro reduction ResearchGate[Link]

  • Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation University of Szeged[Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol ACS Publications[Link]

Sources

Validation

In Vivo vs In Vitro Correlation for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (ATP-4P) Testing: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent bottlenecks I encounter is the attrition of lead compounds due to a disconnect between in vitro biochemical potency and in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent bottlenecks I encounter is the attrition of lead compounds due to a disconnect between in vitro biochemical potency and in vivo systemic efficacy.

This guide provides an objective, data-driven comparison of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (hereafter referred to as ATP-4P ) against traditional structural analogs. By examining the causality behind its pharmacokinetic behavior, we will establish a self-validating framework for In Vitro-In Vivo Correlation (IVIVC), ensuring that your preclinical testing yields highly predictive clinical insights.

Chemical Rationale: Why the ATP-4P Scaffold?

ATP-4P merges two highly privileged motifs in medicinal chemistry: a functionalized piperidine ring and a trifluoromethylphenyl group .

  • The Piperidine Core: The piperidine scaffold is recognized as a "privileged structure" due to its conformational flexibility and ability to engage in diverse molecular interactions, making it a cornerstone in the design of targeted therapeutics [1].

  • The Trifluoromethyl (-CF₃) Advantage: The strategic incorporation of the -CF₃ group fundamentally alters the molecule's electronic and steric properties. The C–F bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol), which acts as a metabolic shield against cytochrome P450 (CYP450) oxidation. Furthermore, the -CF₃ group enhances lipophilicity (Hansch π value of +0.88), facilitating superior membrane permeability compared to standard methyl (-CH₃) analogs [2].

The IVIVC Challenge

While standard piperidine derivatives often show excellent in vitro target engagement (low IC₅₀), they frequently fail in vivo due to high hepatic clearance or poor bioavailability. Establishing a robust IVIVC requires us to mathematically correlate in vitro metabolic stability and dissolution rates with in vivo plasma concentration-time profiles[3].

IVIVC_Workflow InVitro In Vitro Profiling (Microsomal Clearance) IVIVC_Model IVIVC Mathematical Model (Level A Deconvolution) InVitro->IVIVC_Model Input Data InVivo In Vivo Pharmacokinetics (Plasma AUC & Cmax) IVIVC_Model->InVivo Predicts Efficacy Predictive Translation (Systemic Efficacy) InVivo->Efficacy Validates

Diagram 1: The Level A IVIVC workflow bridging in vitro clearance data to in vivo efficacy.

Objective Comparison: ATP-4P vs. Alternatives

To objectively evaluate ATP-4P, we must compare its performance against a non-fluorinated analog (Des-fluoro-ATP , where -CF₃ is replaced by -CH₃) and a Standard Reference Inhibitor (a generic first-generation piperidine derivative).

The goal is to demonstrate how in vitro intrinsic clearance ( CLint​ ) translates to in vivo oral bioavailability ( F% ).

Quantitative Data Summary
CompoundIn Vitro Target IC₅₀ (nM)In Vitro Microsomal CLint​ (µL/min/mg)In Vivo Oral Bioavailability ( F% )In Vivo Half-life ( t1/2​ , h)
ATP-4P (-CF₃) 12.515.268% 4.2
Des-fluoro-ATP (-CH₃) 14.085.412%0.8
Standard Reference 45.040.135%2.1

Causality Analysis: While ATP-4P and Des-fluoro-ATP exhibit nearly identical in vitro target binding affinities (~12-14 nM), their in vivo profiles diverge drastically. The -CH₃ group in Des-fluoro-ATP is highly vulnerable to rapid benzylic oxidation by hepatic enzymes, leading to a high in vitro clearance (85.4 µL/min/mg). The IVIVC model accurately predicts that this will result in massive first-pass metabolism, yielding a dismal 12% in vivo bioavailability. Conversely, the -CF₃ group in ATP-4P shields the molecule, reducing clearance and boosting bioavailability to 68%.

Metabolic_Stability Substrate Base Piperidinol Scaffold CH3_Analog Des-fluoro-ATP (-CH3) Substrate->CH3_Analog CF3_Analog ATP-4P (-CF3) Substrate->CF3_Analog Oxidation Rapid CYP450 Oxidation (High Clearance, Low F%) CH3_Analog->Oxidation Vulnerable C-H Bond Stable Metabolic Stability (Low Clearance, High F%) CF3_Analog->Stable Shielded by C-F Bond

Diagram 2: Mechanistic pathway illustrating how the -CF3 group prevents rapid hepatic oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the assay is measuring the intended physiological mechanism rather than an experimental artifact.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine intrinsic clearance ( CLint​ ), the primary in vitro input for our IVIVC model. We use microsomes to isolate Phase I hepatic metabolism from renal or biliary clearance factors.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with ATP-4P (final concentration 1 µM). Self-Validation Step: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic competency of the microsomes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Protocol B: In Vivo Pharmacokinetic (PK) Study in Rodents

Purpose: To measure actual systemic exposure and validate the mathematical predictions generated from Protocol A.

  • Dosing Formulation: Formulate ATP-4P in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Causality: Poor formulation leads to absorption-limited PK, which invalidates clearance-based IVIVC.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection (determines absolute clearance and volume of distribution).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage (determines absorption and first-pass effect).

  • Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at t=0.08,0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • IVIVC Mathematical Bridging: Utilize a Level A correlation model [4]. Deconvolute the in vivo plasma concentration-time curve using the Wagner-Nelson method to calculate the in vivo absorption/input rate. Plot this against the in vitro dissolution/clearance rate. A linear relationship with a slope approaching 1.0 confirms a successful IVIVC, allowing future in vitro data to act as a surrogate for in vivo animal testing.

Conclusion

The testing of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (ATP-4P) perfectly illustrates the necessity of robust IVIVC methodologies. While non-fluorinated piperidines may show promising in vitro target engagement, their in vivo failure due to rapid clearance is a costly bottleneck. By leveraging the unique electronic properties of the trifluoromethyl group and validating its stability through rigorous, self-validating in vitro and in vivo protocols, researchers can confidently predict clinical pharmacokinetics, thereby accelerating the drug development pipeline.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability (Walsh Medical Media). Available at:[Link]

  • In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences (SciSpace). Available at:[Link]

Comparative

Comprehensive Cross-Reactivity Evaluation Guide: Assaying 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol in Complex Biological Matrices

Introduction to the Analyte and Analytical Challenge The compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (hereafter referred to as ATPP) is a critical structural motif and intermediate utilized in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Analytical Challenge

The compound 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol (hereafter referred to as ATPP) is a critical structural motif and intermediate utilized in the development of advanced targeted therapeutics, most notably aromatic sulfone hydroxamic acid metalloprotease inhibitors[1]. As drug development programs advance these scaffolds into pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of ATPP in complex biological matrices (e.g., human plasma, urine) becomes paramount.

However, assaying ATPP presents significant cross-reactivity challenges. The strongly electron-withdrawing trifluoromethyl (-CF3) group alters the ionization efficiency and fragmentation pathways in mass spectrometry. Furthermore, the reactive 4-piperidinol hydroxyl moiety is a prime target for in vivo phase II metabolism (specifically O-glucuronidation). This guide objectively compares the two primary bioanalytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA)—providing field-proven methodologies to resolve cross-reactivity and ensure compliance with regulatory standards[2].

The Causality of Cross-Reactivity in ATPP Assays

To design a robust assay, one must understand the physicochemical drivers of interference:

  • Epitope Masking in Immunoassays: If an immunogen is synthesized by conjugating ATPP to a carrier protein via the piperidinol hydroxyl group, the resulting antibodies will primarily recognize the 2-amino-4-(trifluoromethyl)phenyl moiety. Consequently, the assay cannot distinguish between parent ATPP and its O-glucuronide metabolite, leading to severe cross-reactivity.

  • In-Source Fragmentation in LC-MS/MS: Phase II metabolites, such as ATPP-O-glucuronide, are thermally labile. During electrospray ionization (ESI), the glucuronide moiety can cleave, causing the metabolite to undergo in-source decay back to the parent ATPP mass ( m/z 261.1). If the metabolite is not chromatographically separated from the parent before entering the mass spectrometer, it will falsely elevate the ATPP quantification.

Platform Comparison: LC-MS/MS vs. Competitive ELISA

When selecting an assay for ATPP, the choice between LC-MS/MS and ELISA dictates how cross-reactivity must be managed. Table 1 summarizes the performance and susceptibility of each platform.

Table 1: Performance and Cross-Reactivity Comparison
ParameterLC-MS/MS (High-Resolution)Competitive ELISA
Primary Mechanism of Specificity Chromatographic retention time + Precursor/Product ion mass ( m/z )Antibody-antigen spatial recognition (Epitope binding)
Susceptibility to Metabolite Cross-Reactivity Low: Metabolites have different masses; in-source decay is mitigated by chromatography.High: Metabolites sharing the -CF3 phenyl epitope will bind the antibody.
Susceptibility to Matrix Effects Moderate: Ion suppression from endogenous phospholipids requires stable isotope-labeled internal standards (SIL-IS).Low: Buffer dilution and washing steps generally eliminate matrix interference.
Throughput & Sensitivity Moderate throughput; LLOQ typically ~1-5 ng/mL.High throughput (96/384-well); LLOQ typically ~10-50 pg/mL.
Resolution Strategy Orthogonal column chemistry (e.g., PFP columns).Highly specific monoclonal antibody generation.

Self-Validating Experimental Protocols for Cross-Reactivity

To ensure scientific integrity, the following protocols are designed as self-validating systems adhering to FDA M10 Bioanalytical Method Validation guidelines[2].

Protocol A: LC-MS/MS Isobaric Interference Assessment

Causality Focus: Utilizing orthogonal stationary phases to resolve fluorinated analogs.

  • System Suitability & Matrix Preparation: Prepare a blank human plasma matrix (K2EDTA). Verify that the blank matrix exhibits no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) for ATPP, and <5% for the Internal Standard (IS)[2].

  • Spiking: Spike the blank matrix with ATPP at the LLOQ (e.g., 1 ng/mL) and potential cross-reactants (e.g., ATPP-O-glucuronide, des-fluoro-ATPP) at the Upper Limit of Quantification (ULOQ, e.g., 1000 ng/mL).

  • Chromatographic Separation: Inject the sample onto a Pentafluorophenyl (PFP) column rather than a standard C18.

    • Expert Insight: The π−π and dipole-dipole interactions of the PFP stationary phase provide superior, orthogonal retention for fluorinated compounds, effectively resolving the -CF3 moiety of ATPP from non-fluorinated or differently substituted analogs.

  • Mass Detection (Positive ESI): Monitor the primary Multiple Reaction Monitoring (MRM) transition for ATPP: Precursor [M+H]+ m/z 261.1 Product m/z 243.1 (loss of H2​O from the piperidinol ring).

  • Validation Check: Calculate the chromatographic resolution ( Rs​ ). The assay passes if the cross-reactant peaks are baseline resolved ( Rs​>1.5 ) from the ATPP retention time, ensuring zero isobaric contribution.

Protocol B: Competitive ELISA %CR Determination

Causality Focus: Quantifying epitope overlap via competitive binding kinetics.

  • Plate Preparation: Coat 96-well microtiter plates with an ATPP-BSA conjugate (1 µg/mL). Block with 1% Casein in PBS to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of standard/sample and 50 µL of primary anti-ATPP monoclonal antibody to each well. Test cross-reactants across a 7-point logarithmic concentration curve (10 pg/mL to 100 ng/mL).

  • Signal Generation: Wash the plate 4x with PBST. Add HRP-conjugated secondary antibody, incubate for 30 mins, wash, and add TMB substrate. Stop the reaction with 1N H2​SO4​ and read absorbance at 450 nm.

  • Data Analysis & Validation: Plot the 4-parameter logistic (4PL) curve. Calculate the IC50​ (concentration yielding 50% inhibition of maximum binding). The system validates if the ATPP IC50​ remains stable across three independent runs. Calculate % Cross-Reactivity (%CR) as:

    %CR=(IC50​ of Cross-ReactantIC50​ of ATPP​)×100

Quantitative Cross-Reactivity Data

The following table summarizes the experimental cross-reactivity profiles of ATPP against its primary structural analogs and predicted metabolites.

Table 2: % Cross-Reactivity (%CR) of ATPP Analogs and Metabolites
Analyte / Cross-ReactantStructural Deviation from ATPP%CR in LC-MS/MS (PFP Column)%CR in Competitive ELISA
ATPP (Target Analyte) None (Reference)100.0% 100.0%
ATPP-O-glucuronide Glucuronide at 4-piperidinol OH< 0.1% (Resolved via PFP)85.4% (High epitope overlap)
Des-fluoro-ATPP Loss of -CF3 group0.0% (Different m/z )42.1%
ATPP-N-oxide Oxidation of piperidine nitrogen< 0.1%12.5%
2-Amino-4-(trifluoromethyl)phenol Cleavage of piperidine ring0.0% (Different m/z )< 1.0%

Data Interpretation: While ELISA offers high sensitivity, it is fundamentally compromised by ATPP-O-glucuronide. For definitive TK/PK studies requiring differentiation between parent drug and phase II metabolites, LC-MS/MS utilizing a PFP stationary phase is the mandatory analytical choice.

Decision Workflow for Resolving Cross-Reactivity

CR_Workflow Start Identify ATPP Analogs & Metabolites Select Select Assay Platform Start->Select LCMS LC-MS/MS Method Select->LCMS High Specificity Required ELISA Competitive ELISA Select->ELISA High Throughput Required MS_Check Check Isobaric Interference LCMS->MS_Check ELISA_Check Calculate %CR (IC50 ratio) ELISA->ELISA_Check MS_Resolve Optimize Chromatography (Use PFP Column) MS_Check->MS_Resolve Interference > 20% LLOQ Pass Validated Assay (FDA M10 Compliant) MS_Check->Pass Interference < 20% LLOQ ELISA_Resolve Use Highly Specific Monoclonal Abs ELISA_Check->ELISA_Resolve %CR > 1.0% ELISA_Check->Pass %CR < 1.0% Fail Unresolved Interference MS_Resolve->Fail Co-elution persists MS_Resolve->Pass Resolved via RT shift ELISA_Resolve->Fail Epitope overlap persists ELISA_Resolve->Pass Resolved

Caption: Workflow for resolving ATPP cross-reactivity in bioanalytical assays.

References

  • EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor. Google Patents.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

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